molecular formula C10H22N2 B12426437 Isophorone Diamine-13C,15N2

Isophorone Diamine-13C,15N2

Numéro de catalogue: B12426437
Poids moléculaire: 173.27 g/mol
Clé InChI: RNLHGQLZWXBQNY-AFIIVICWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isophorone Diamine-13C,15N2 is a chemical standard where the carbon and nitrogen atoms have been replaced with their stable, heavy isotopes (13C and 15N). This labeling makes it an essential tool as an internal standard in advanced analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary research application is in the quantitative biomonitoring of human exposure to its parent compound, isophorone diisocyanate (IPDI). IPDI is widely used in the production of polyurethane paints and coatings, and exposure is associated with health risks including asthma, dermatitis, and gastrointestinal irritation . In this analytical context, Isophorone Diamine (IPDA) is the metabolic biomarker for IPDI exposure found in human urine . The use of this compound as an internal standard allows for highly accurate and precise quantification of the native IPDA. Its nearly identical chemical behavior, coupled with a distinct mass signature, corrects for losses during sample preparation and variations in instrument response, ensuring reliable data in methods that can achieve sensitivity in the low ng/mL range . This is critical for developing robust exposure biomarkers and understanding the pharmacokinetics of industrial toxicants. Furthermore, recent research published in ACS Environmental Au has highlighted the potential of the base compound, isophorone diamine, in direct air capture of CO2, indicating broader environmental applications for related compounds . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the relevant safety data sheets (SDS) prior to use, as the unlabeled compound is known to be corrosive and toxic by inhalation and skin absorption .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H22N2

Poids moléculaire

173.27 g/mol

Nom IUPAC

3-((15N)azanyl(113C)methyl)-3,5,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/i7+1,11+1,12+1

Clé InChI

RNLHGQLZWXBQNY-AFIIVICWSA-N

SMILES isomérique

CC1(CC(CC(C1)(C)[13CH2][15NH2])[15NH2])C

SMILES canonique

CC1(CC(CC(C1)(C)CN)N)C

Origine du produit

United States

Foundational & Exploratory

Isophorone Diamine-13C,15N2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isophorone (B1672270) Diamine-13C,15N2, a stable isotope-labeled compound crucial for quantitative analytical studies. This document covers its chemical and physical properties, synthesis, and detailed protocols for its application as an internal standard in mass spectrometry-based analyses.

Introduction

Isophorone Diamine-13C,15N2 is the isotopically labeled form of Isophorone Diamine (IPDA), a cycloaliphatic diamine. In this labeled variant, specific carbon and nitrogen atoms are replaced with their stable heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), respectively. This isotopic enrichment makes it an ideal internal standard for quantitative analysis in complex matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its chemical behavior is virtually identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.[1]

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of the unlabeled Isophorone Diamine, with a slight increase in molecular weight due to the presence of the heavy isotopes. The properties of unlabeled Isophorone Diamine are summarized in the table below and can be considered representative.

PropertyValue
Molecular Formula C₉¹³CH₂₂¹⁵N₂
Molecular Weight ~173.28 g/mol (Varies based on specific labeling)
Appearance Colorless to light-yellow liquid[3]
Boiling Point 247 °C (477 °F)[4]
Melting Point 10 °C (50 °F)[4]
Density 0.922 g/cm³ at 20 °C[5]
Solubility Very good in water[5]
CAS Number (unlabeled) 2855-13-2

Synthesis of Isophorone Diamine

The synthesis of this compound follows the same reaction pathway as its unlabeled counterpart, utilizing isotopically labeled starting materials. The general synthesis involves a three-step process starting from isophorone.

A detailed, optimized synthesis of unlabeled isophorone diamine has been described, which can be adapted for the labeled version by using labeled precursors such as ¹⁵N-labeled ammonia. The process includes cyanidation, imidization, and hydrogenation.[6]

Optimized Reaction Conditions for Unlabeled Isophorone Diamine Synthesis[6]:

StepReactants and CatalystsConditionsYield
Cyanidation Isophorone, NaCN, NH₄Cl, DMF70°C, 4 hours94.9% (of Isophoronenitrile)
Imidization Isophoronenitrile, CaO, Ammonia70°C, 4 hours, 0.2 MPa Ammonia Pressure87.6% (of Isophoroneimine)
Hydrogenation Isophoroneimine, Raney Co, Hydrogen, Ammonia120°C, 8 hours, 6 MPa Hydrogen Pressure, 0.2 MPa Ammonia Pressure95.6% (of Isophoronediamine)

A schematic of the synthesis pathway is provided below:

G Isophorone Isophorone Isophoronenitrile Isophoronenitrile Isophorone->Isophoronenitrile Cyanidation (NaCN, NH4Cl, DMF) Isophoroneimine Isophoroneimine Isophoronenitrile->Isophoroneimine Imidization (CaO, NH3) IPDA Isophorone Diamine Isophoroneimine->IPDA Hydrogenation (Raney Co, H2, NH3)

Caption: Synthesis pathway of Isophorone Diamine.

Application as an Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard to improve the accuracy and precision of quantitative analytical methods.[1][2] By adding a known amount of the labeled standard to both calibration standards and unknown samples, variations arising from sample matrix effects, extraction efficiency, and instrument variability can be effectively normalized.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This section outlines a general protocol for the quantification of an analyte in a complex matrix (e.g., plasma, urine) using this compound as an internal standard.

4.1.1. Materials and Reagents

  • Analyte of interest (unlabeled)

  • This compound (Internal Standard, IS)

  • Control matrix (e.g., blank plasma, urine)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

4.1.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

4.1.3. Sample Preparation

  • Calibration Standards: Spike known volumes of the analyte working standard solutions into aliquots of the control matrix to create a calibration curve over the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the control matrix.

  • Sample Spiking: To each calibration standard, QC sample, and unknown sample, add a fixed volume of the IS working solution.

  • Protein Precipitation (for plasma/serum): Add a protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

4.1.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Determine the precursor ion ([M+H]⁺) and a suitable product ion.

      • Internal Standard: The precursor ion will be [M+H+n]⁺ (where n is the mass increase due to isotopic labeling) and a corresponding product ion.

4.1.5. Data Analysis

  • Integrate the peak areas of the analyte and the IS for each sample.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Calibration, QC, Unknown) Spike Spike with Isophorone Diamine-13C,15N2 (IS) Sample->Spike Cleanup Sample Cleanup (e.g., Protein Precipitation, SPE) Spike->Cleanup Reconstitute Evaporate and Reconstitute Cleanup->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

Isophorone Diamine is a corrosive substance and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Chemical Properties of Isophorone Diamine-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Isophorone (B1672270) Diamine-13C,15N2, a stable isotope-labeled compound crucial for quantitative analysis in research and drug development. This document details its core characteristics, outlines its primary application as an internal standard, and provides representative experimental protocols for its use.

Core Chemical and Physical Properties

Isophorone Diamine-13C,15N2 shares its fundamental chemical structure and reactivity with its unlabeled counterpart, Isophorone Diamine. The primary distinction lies in its increased molecular weight due to the incorporation of one carbon-13 and two nitrogen-15 (B135050) isotopes. This isotopic labeling is key to its utility in mass spectrometry-based quantification, allowing it to be differentiated from the endogenous or unlabeled analyte.

Physical Properties

The physical properties of this compound are nearly identical to the unlabeled compound, with the exception of molecular weight.

PropertyValueReference
Molecular Formula C₉¹³CH₂₀¹⁵N₂[1]
Molecular Weight 171.26 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point 247 °C[2]
Melting Point 10 °C[2]
Density 0.922 g/cm³[2]
Solubility in Water Very good[2]
Chemical Properties and Reactivity

Isophorone Diamine is a cycloaliphatic diamine, and its chemical behavior is dictated by the two primary amine groups.

PropertyDescriptionReference
Reactivity Reacts with acids, isocyanates, and epoxides. It is a common curing agent for epoxy resins.[2]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.
pKa Approximately 10.57 (predicted)

Synthesis of Isophorone Diamine

The synthesis of this compound follows the same pathway as the unlabeled compound, but utilizes isotopically labeled precursors. A common industrial synthesis of unlabeled Isophorone Diamine involves a three-step process starting from isophorone.[3][4]

  • Cyanidation: Isophorone is reacted with hydrocyanic acid to form isophorone nitrile.

  • Imination: The isophorone nitrile then undergoes imination with ammonia (B1221849) to produce the corresponding ketimine.[5]

  • Hydrogenation: The final step is the catalytic hydrogenation of the ketimine to yield Isophorone Diamine.[5]

To produce this compound, isotopically labeled hydrocyanic acid (H¹³CN) and ammonia (¹⁵NH₃) would be introduced at the appropriate steps of the synthesis.

G Synthesis Workflow of Isophorone Diamine cluster_0 Step 1: Cyanidation cluster_1 Step 2: Imination cluster_2 Step 3: Hydrogenation Isophorone Isophorone Isophorone_Nitrile Isophorone Nitrile Isophorone->Isophorone_Nitrile + HCN HCN Hydrocyanic Acid (HCN) Ketimine Ketimine Isophorone_Nitrile->Ketimine + NH3 Ammonia_1 Ammonia (NH3) IPDA Isophorone Diamine Ketimine->IPDA + H2 (Catalyst) Hydrogen Hydrogen (H2)

Caption: A simplified workflow for the synthesis of Isophorone Diamine.

Application in Quantitative Analysis: Use as an Internal Standard

The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis due to their ability to accurately correct for variations during sample preparation and analysis.[6][7]

The fundamental principle is that the stable isotope-labeled internal standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during extraction, derivatization, and chromatographic separation.[8] Because it has a different mass, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the signal from the unlabeled analyte to the labeled internal standard can be used to accurately determine the concentration of the analyte, even if there are losses during sample processing or fluctuations in instrument response.[9]

A notable application is the use of this compound for the quantitative measurement of Isophorone Diamine in human urine by UPLC-ESI-MS/MS, which is relevant for biomonitoring studies of exposure to isophorone diisocyanates.[10][11]

Experimental Protocols

While specific protocols should be optimized for the matrix and analyte of interest, the following provides a general framework for the use of this compound as an internal standard in a bioanalytical LC-MS/MS method.

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of both unlabeled Isophorone Diamine and this compound in a suitable solvent (e.g., methanol/water) at a concentration of 1 µg/mL.[10]

  • Calibration Standards: Create a series of calibration standards by spiking a blank biological matrix (e.g., human urine) with known concentrations of unlabeled Isophorone Diamine.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 250 µL of urine), add a fixed volume of the internal standard working solution.

    • Perform any necessary sample pretreatment. For urinary analysis of Isophorone Diamine, this may involve acid hydrolysis (e.g., with 6 N HCl) to release any conjugated forms of the analyte.[10]

    • Extract the analyte and internal standard from the matrix. A common method is solid-phase extraction (SPE) using a strong cation exchange sorbent.[10]

    • Elute the analyte and internal standard from the SPE cartridge (e.g., with 7 N ammonia in methanol).[10]

    • Evaporate the eluent and reconstitute the residue in a solvent compatible with the LC-MS system.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A reverse-phase C18 column is often suitable.[10]

    • Mobile Phase: An ion-pairing agent, such as heptafluorobutyric acid (HFBA), in the mobile phase can improve chromatographic separation and peak shape for polar amines like Isophorone Diamine.[10]

    • Gradient: A gradient elution is typically used to separate the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for amines.

    • Detection: Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for both the analyte and the internal standard and monitoring a specific product ion for each.

      • Analyte: Monitor the transition of the unlabeled Isophorone Diamine precursor ion to its product ion.

      • Internal Standard: Monitor the transition of the this compound precursor ion to its product ion. The precursor and/or product ion will have a higher m/z value than the unlabeled analyte due to the presence of the stable isotopes.

Data Analysis
  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

G Analytical Workflow with Isotope-Labeled Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample IS Add Known Amount of This compound Sample->IS Hydrolysis Acid Hydrolysis (optional) IS->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Peak_Integration Peak Integration (Analyte and IS) LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: A general workflow for quantitative analysis using a stable isotope-labeled internal standard.

Safety and Handling

Isophorone Diamine is a corrosive and sensitizing substance. The isotopically labeled version should be handled with the same precautions.

  • Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals who require accurate and precise quantification of Isophorone Diamine in complex biological matrices. Its chemical properties, being nearly identical to its unlabeled counterpart, allow it to serve as an ideal internal standard, correcting for analytical variability and ensuring the reliability of quantitative data. A thorough understanding of its properties and the principles of its application in isotope dilution mass spectrometry is essential for its effective use in demanding research and regulated environments.

References

Synthesis of Isophorone Diamine-13C,15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Isophorone (B1672270) Diamine-13C,15N2, a stable isotope-labeled variant of Isophorone Diamine (IPDA). Isotopic labeling is a critical technique used to trace the metabolic fate of molecules, quantify analytes in complex matrices, and elucidate reaction mechanisms.[1][2] Isophorone Diamine-13C,15N2 serves as a valuable internal standard for mass spectrometry-based quantitative analysis and as a tracer in various research applications.[3][4]

This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data. The proposed synthesis is based on the well-established industrial production of unlabeled Isophorone Diamine, adapted for the incorporation of 13C and 15N isotopes.

Overview of the Synthetic Pathway

The synthesis of Isophorone Diamine proceeds through a three-step reaction sequence starting from isophorone.[5][6][7][8] To produce the desired isotopically labeled compound, specific labeled reagents are introduced at key stages. The general strategy involves:

  • Cyanidation of Isophorone: Reaction of isophorone with a labeled cyanide source to introduce a ¹³C- and ¹⁵N-labeled nitrile group, forming Isophoronenitrile-¹³C,¹⁵N (IPN-¹³C,¹⁵N).

  • Imidization of IPN-¹³C,¹⁵N: Reaction with ¹⁵N-labeled ammonia (B1221849) to form an intermediate imine.

  • Reductive Amination and Hydrogenation: Subsequent hydrogenation of the imine and nitrile groups to yield the final product, Isophorone Diamine-¹³C,¹⁵N₂.

The overall workflow is depicted below.

G cluster_0 Step 1: Labeled Cyanidation cluster_1 Step 2 & 3: Labeled Imidization & Hydrogenation Isophorone Isophorone IPN_labeled Isophoronenitrile-¹³C,¹⁵N Isophorone->IPN_labeled DMF, NH₄Cl Labeled_Cyanide Na¹³C¹⁵N Labeled_Cyanide->IPN_labeled Labeled_Ammonia ¹⁵NH₃ IPDA_labeled Isophorone Diamine-¹³C,¹⁵N₂ Labeled_Ammonia->IPDA_labeled Hydrogen H₂ Hydrogen->IPDA_labeled IPN_labeled_ref Isophoronenitrile-¹³C,¹⁵N IPN_labeled_ref->IPDA_labeled Catalyst (e.g., Raney Co), High Pressure

Caption: Proposed synthetic workflow for Isophorone Diamine-¹³C,¹⁵N₂.

Experimental Protocols

The following protocols are based on optimized conditions reported for the synthesis of unlabeled Isophorone Diamine and have been adapted for the incorporation of stable isotopes.

Preparation of Labeled Starting Materials

2.1.1. Sodium Cyanide-¹³C,¹⁵N (Na¹³C¹⁵N)

The synthesis of Na¹³C¹⁵N can be achieved by neutralizing hydrogen cyanide-¹³C,¹⁵N (H¹³C¹⁵N) with sodium hydroxide. H¹³C¹⁵N can be generated from precursors such as ¹³C-labeled carbon sources and ¹⁵N-labeled ammonia, although this is a complex industrial process. For laboratory-scale synthesis, it is recommended to source custom-synthesized Na¹³C¹⁵N from a reputable supplier of stable isotopes.

2.1.2. Ammonia-¹⁵N (¹⁵NH₃)

¹⁵N-labeled ammonia is commercially available in cylinders. For the described reaction, it can be used directly or condensed into a suitable solvent.

Step 1: Synthesis of Isophoronenitrile-¹³C,¹⁵N (IPN-¹³C,¹⁵N)

This step involves the cyanidation of isophorone using the labeled sodium cyanide.

Materials:

  • Isophorone (0.0669 mol)

  • Sodium Cyanide-¹³C,¹⁵N (0.048 mol)

  • N,N-Dimethylformamide (DMF)

  • Ammonium (B1175870) chloride (NH₄Cl) solution (6 mol·L⁻¹)

  • Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

  • To the three-necked flask, add isophorone and Sodium Cyanide-¹³C,¹⁵N in DMF.

  • Heat the mixture to 70°C with stirring.

  • Slowly add the ammonium chloride solution via the dropping funnel over a period of 1 hour.

  • Maintain the reaction at 70°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, Isophoronenitrile-¹³C,¹⁵N, can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Step 2 & 3: Synthesis of Isophorone Diamine-¹³C,¹⁵N₂

This final step involves the reductive amination and hydrogenation of the labeled intermediate.

Materials:

  • Isophoronenitrile-¹³C,¹⁵N

  • ¹⁵N-labeled Ammonia (¹⁵NH₃)

  • Hydrogen (H₂) gas

  • Raney Cobalt (or another suitable hydrogenation catalyst)

  • High-pressure autoclave

Procedure:

  • Charge the autoclave with Isophoronenitrile-¹³C,¹⁵N and the Raney Cobalt catalyst.

  • Seal the autoclave and purge with an inert gas (e.g., argon or nitrogen).

  • Introduce ¹⁵N-labeled ammonia to a pressure of 0.2 MPa.

  • Introduce hydrogen gas to a pressure of 6 MPa.

  • Heat the autoclave to 120°C and maintain vigorous stirring.

  • Continue the reaction for 8 hours, monitoring the pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • The crude product is filtered to remove the catalyst.

  • The final product, Isophorone Diamine-¹³C,¹⁵N₂, can be purified by distillation under reduced pressure.

Quantitative Data

The following tables summarize the reaction conditions and reported yields for the synthesis of unlabeled Isophorone Diamine, which can be expected to be comparable for the labeled synthesis.

Table 1: Reaction Conditions for the Synthesis of Isophoronenitrile

ParameterValueReference
Molar Ratio (Isophorone:NaCN)1.4 : 1[6]
SolventDMF[6][7]
Acidification ReagentNH₄Cl (6 mol·L⁻¹)[6][7]
Temperature70°C[6][7]
Reaction Time4 hours[6][7]
Yield 94.9% [6][7]

Table 2: Reaction Conditions for the Synthesis of Isophorone Diamine

ParameterValueReference
CatalystRaney Cobalt[6][7]
Ammonia Pressure0.2 MPa[6][7]
Hydrogen Pressure6 MPa[6][7]
Temperature120°C[6][7]
Reaction Time8 hours[6][7]
Yield 95.6% [6][7]

Logical Relationships in Synthesis

The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ is a sequential process where the successful completion of each step is critical for the overall outcome.

G Start Start Materials: Isophorone Na¹³C¹⁵N ¹⁵NH₃ Step1 Step 1: Labeled Cyanidation Start->Step1 Intermediate Isophoronenitrile-¹³C,¹⁵N Step1->Intermediate Step2_3 Step 2 & 3: Labeled Imidization & Hydrogenation Intermediate->Step2_3 FinalProduct Isophorone Diamine-¹³C,¹⁵N₂ Step2_3->FinalProduct Purification Purification FinalProduct->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Logical flow of the synthesis and analysis process.

Conclusion

The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ is a feasible process based on established industrial methods for the unlabeled compound. The key to successful labeling lies in the procurement or synthesis of the appropriate isotopically labeled starting materials, namely Sodium Cyanide-¹³C,¹⁵N and Ammonia-¹⁵N. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and metabolic research, enabling the production of this valuable analytical standard. Careful execution of the experimental procedures and rigorous purification are essential to obtain a high-purity final product suitable for sensitive analytical applications.

References

An In-depth Technical Guide to Isophorone Diamine-¹³C,¹⁵N₂: Molecular Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and applications of Isophorone (B1672270) Diamine-¹³C,¹⁵N₂, a stable isotope-labeled compound with significant potential in advanced research, particularly in the field of drug development. This document details the physicochemical properties, experimental protocols for its synthesis, and its utility in metabolic and pharmacokinetic studies.

Molecular Structure and Physicochemical Properties

Isophorone Diamine (IPDA), systematically named 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a cycloaliphatic diamine.[1] The isotopically labeled version, Isophorone Diamine-¹³C,¹⁵N₂, is structurally identical to the parent compound, with the key difference being the incorporation of a Carbon-13 isotope at a specific position and Nitrogen-15 isotopes in the amine groups. This labeling provides a distinct mass signature, making it an invaluable tracer in various analytical techniques without altering the chemical properties of the molecule.[2][3]

IPDA exists as a mixture of cis and trans stereoisomers.[4] The cis isomer predominantly adopts a chair conformation where both the amino and aminomethyl substituents are in equatorial positions, which has been confirmed by the crystal structure analysis of its metal complexes.[4][5] This stereochemistry influences the properties of polymers derived from it.[6]

Physicochemical Data

The following table summarizes the key physicochemical properties of unlabeled Isophorone Diamine. The properties of Isophorone Diamine-¹³C,¹⁵N₂ are expected to be virtually identical, with a slight increase in molecular weight due to the heavier isotopes.

PropertyValueReference
Molecular Formula C₁₀H₂₂N₂[1]
Molar Mass (unlabeled) 170.30 g/mol [7]
Molar Mass (¹³C,¹⁵N₂) Approx. 173.30 g/mol N/A
Appearance Colorless to light-yellow liquid[7]
Melting Point 10 °C[4]
Boiling Point 247 °C[4]
Density 0.922 g/cm³[1]
Solubility in Water Very good[1]
Refractive Index (n_D) 1.4880[1]

Synthesis of Isophorone Diamine-¹³C,¹⁵N₂

The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ follows the established route for the unlabeled compound, with the introduction of isotopically labeled precursors at key stages. The general industrial synthesis involves a three-step process starting from isophorone.[8]

Conceptual Synthesis Pathway

The following diagram illustrates the conceptual synthetic route for Isophorone Diamine-¹³C,¹⁵N₂.

G Conceptual Synthesis of Isophorone Diamine-¹³C,¹⁵N₂ cluster_0 Step 1: Cyanidation cluster_1 Step 2: Imidization cluster_2 Step 3: Hydrogenation Isophorone Isophorone IPN Isophorone Nitrile-¹³C Isophorone->IPN Na¹³CN, NH₄Cl IPNim Isophorone Imine-¹³C,¹⁵N IPN->IPNim ¹⁵NH₃, Catalyst IPDA_labeled Isophorone Diamine-¹³C,¹⁵N₂ IPNim->IPDA_labeled H₂, Catalyst, ¹⁵NH₃

Caption: Synthesis pathway for Isophorone Diamine-¹³C,¹⁵N₂.

Detailed Experimental Protocol (Adapted for Isotopic Labeling)

This protocol is a conceptual adaptation for the synthesis of the labeled compound, based on established methods for the unlabeled analogue.

Step 1: Synthesis of Isophorone Nitrile-¹³C

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, combine isophorone and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cyanidation: A solution of sodium cyanide-¹³C (Na¹³CN) and ammonium (B1175870) chloride in water is prepared. This solution is added dropwise to the isophorone solution while maintaining a specific reaction temperature (e.g., 70-80 °C).

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) until the conversion of isophorone is maximized.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product, isophorone nitrile-¹³C, is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Synthesis of Isophorone Imine-¹³C,¹⁵N

  • Imidization: The isophorone nitrile-¹³C from the previous step is charged into a high-pressure autoclave with a suitable catalyst (e.g., a supported cobalt catalyst).

  • Ammonolysis: The autoclave is purged with nitrogen, and then pressurized with ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃). The reaction is carried out at an elevated temperature and pressure.

  • Product Isolation: After the reaction, the catalyst is filtered off, and the excess ammonia is removed to yield isophorone imine-¹³C,¹⁵N.

Step 3: Hydrogenation to Isophorone Diamine-¹³C,¹⁵N₂

  • Reductive Amination: The isophorone imine-¹³C,¹⁵N is dissolved in a suitable solvent (e.g., methanol) and returned to the autoclave with a hydrogenation catalyst (e.g., Raney nickel or cobalt).

  • Hydrogenation: The reactor is pressurized with hydrogen and ¹⁵N-labeled ammonia. The reaction is conducted at elevated temperature and pressure until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration, and the solvent and excess ammonia are distilled off. The final product, Isophorone Diamine-¹³C,¹⁵N₂, is purified by vacuum distillation.

Applications in Drug Development

Stable isotope-labeled compounds are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies.[9] The use of Isophorone Diamine-¹³C,¹⁵N₂ can provide significant advantages in these areas.

Metabolite Identification and Profiling

Isophorone Diamine-¹³C,¹⁵N₂ can be used as a building block to synthesize a labeled version of a drug candidate. When this labeled drug is administered in combination with its unlabeled counterpart, metabolites can be readily identified in complex biological matrices using mass spectrometry.[9] The characteristic isotopic cluster of the labeled and unlabeled drug and its metabolites allows for their unambiguous detection against the background noise.

Pharmacokinetic Studies

By using Isophorone Diamine-¹³C,¹⁵N₂ to create a labeled internal standard, the absolute quantification of a drug candidate and its metabolites in biological samples can be performed with high accuracy and precision using techniques like liquid chromatography-mass spectrometry (LC-MS).[2]

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical workflow for identifying drug metabolites using a stable isotope-labeled compound.

G Workflow for Drug Metabolite Identification cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 LC-MS Analysis cluster_4 Data Analysis cluster_5 Structure Elucidation Dosing Administer 1:1 mixture of unlabeled and labeled drug to test system (e.g., in vivo, in vitro) Sampling Collect biological samples (e.g., plasma, urine, feces) at various time points Dosing->Sampling Preparation Extract drugs and metabolites from the biological matrix Sampling->Preparation LCMS Analyze extracts by high-resolution liquid chromatography-mass spectrometry Preparation->LCMS Analysis Identify paired isotopic peaks (unlabeled and labeled) for parent drug and metabolites LCMS->Analysis Elucidation Characterize metabolite structures using tandem mass spectrometry (MS/MS) and other spectroscopic techniques Analysis->Elucidation

Caption: A typical experimental workflow for drug metabolite identification.

Analytical Characterization

The primary methods for characterizing Isophorone Diamine-¹³C,¹⁵N₂ are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

In a mass spectrum, the molecular ion of Isophorone Diamine-¹³C,¹⁵N₂ will appear at a higher m/z value compared to its unlabeled counterpart, corresponding to the mass increase from the incorporated isotopes. For instance, with one ¹³C and two ¹⁵N atoms, the mass will increase by approximately 3 Da. This distinct mass shift is the basis for its use as a tracer.

NMR Spectroscopy
  • ¹³C NMR: The signal for the ¹³C-labeled carbon atom will be significantly enhanced, appearing as a strong singlet. The chemical shift will be identical to the corresponding carbon in the unlabeled compound.

  • ¹⁵N NMR: Direct detection of ¹⁵N can provide information about the electronic environment of the nitrogen atoms.

  • ¹H NMR: The protons attached to the ¹³C-labeled carbon will exhibit coupling to ¹³C, resulting in the splitting of their signals into doublets. Similarly, protons on the ¹⁵N-labeled amino groups will show coupling to ¹⁵N.

The predicted and experimental spectral data for unlabeled Isophorone Diamine can serve as a reference for interpreting the spectra of the labeled compound.

Conclusion

Isophorone Diamine-¹³C,¹⁵N₂ is a valuable tool for researchers in drug development and related scientific fields. Its utility as a stable isotope-labeled tracer allows for precise and accurate studies of drug metabolism and pharmacokinetics. The synthetic route, while requiring specialized labeled precursors, is based on well-established chemical transformations. The analytical techniques of mass spectrometry and NMR spectroscopy provide definitive characterization of this important research compound.

References

In-Depth Technical Guide: Isophorone Diamine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Isophorone (B1672270) Diamine (IPDA), with a specific focus on its isotopically labeled form, Isophorone Diamine-¹³C,¹⁵N₂. This document is intended for use by professionals in research, scientific, and drug development fields.

Isophorone Diamine-¹³C,¹⁵N₂ is a stable isotope-labeled version of Isophorone Diamine.[1][2] Such labeled compounds are invaluable in a variety of research applications, including their use as tracers for metabolic flux analysis and as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Physical and Chemical Properties

Table 1: General and Physical Properties of Isophorone Diamine

PropertyValue
Chemical Formula C₁₀H₂₂N₂
Molecular Weight (unlabeled) 170.30 g/mol [3][4][5]
Molecular Weight (¹³C,¹⁵N₂ labeled) 173.30 g/mol (calculated)
Physical State Clear to light-yellow liquid[3][4][5][6]
Odor Characteristic, amine-like[4][7][8]
Melting Point 10 °C (50 °F)[3][4][7][8]
Boiling Point 247 °C (477 °F) at 1 atm[3][4][7][8]
Density 0.922 - 0.93 g/cm³ at 20-25 °C[3][4][7]
Vapor Pressure 2 Pa at 20 °C[7]
Solubility Miscible in water and many organic solvents[4][7]
log Pow (n-octanol/water) 0.99 - 1.56[7]
Refractive Index 1.4880 at 20 °C[5]
Viscosity 18 mPa·s at 20 °C[5]

Table 2: Safety and Handling Data of Isophorone Diamine

PropertyValue
Flash Point 110-117 °C (230-243 °F)[2][7]
Autoignition Temperature 380 °C[7]
Lower Explosive Limit 1.2%[7]
Oral LD₅₀ (Rat) 1030 mg/kg[9]
Dermal LD₅₀ (Rat) > 2000 mg/kg[10]
Purity >99% (GC)[3][11]

Experimental Protocols

Synthesis of Isophorone Diamine

The synthesis of unlabeled Isophorone Diamine typically proceeds from isophorone in a multi-step process. A common pathway involves cyanidation, imidization, and subsequent hydrogenation.[12][13] The following is a generalized protocol based on published literature. The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ would require the use of isotopically labeled starting materials, such as ¹³C-labeled isophorone and ¹⁵N-labeled ammonia (B1221849).

Step 1: Cyanidation of Isophorone to Isophoronenitrile

  • Isophorone is reacted with a cyanide source, such as sodium cyanide (NaCN), in the presence of an acidification reagent like ammonium (B1175870) chloride (NH₄Cl).[12][13]

  • Dimethylformamide (DMF) is often used as the reaction solvent.[12][13]

  • The reaction is typically carried out at an elevated temperature (e.g., 70 °C) for several hours.[12][13]

  • The resulting product, isophoronenitrile, is then isolated.

Step 2: Imidization of Isophoronenitrile to Isophoroneimine

  • Isophoronenitrile is reacted with ammonia under pressure.[12][13]

  • A catalyst, such as calcium oxide (CaO), can be employed.[12][13]

  • This reaction is also typically conducted at an elevated temperature (e.g., 70 °C).[12][13]

Step 3: Hydrogenation of Isophoroneimine to Isophorone Diamine

  • The isophoroneimine intermediate is subjected to catalytic hydrogenation.[12][13]

  • A Raney Cobalt or Raney Nickel catalyst is commonly used.[12][13]

  • The reaction is performed under high hydrogen pressure (e.g., 6 MPa) and at an elevated temperature (e.g., 120 °C).[12][13]

  • Ammonia pressure may also be maintained during the reaction.[12][13]

Purification The final product, Isophorone Diamine, is purified by rectification (distillation) to yield a high-purity product.[14]

Characterization The structure and purity of the final product and intermediates are confirmed using standard analytical techniques, including:

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy [12][13][15]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Isophorone Diamine.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Isophorone Isophorone Cyanidation Cyanidation (NaCN, NH4Cl) Isophorone->Cyanidation Isophoronenitrile Isophoronenitrile Cyanidation->Isophoronenitrile Imidization Imidization (Ammonia, Catalyst) Isophoronenitrile->Imidization Isophoroneimine Isophoroneimine Imidization->Isophoroneimine Hydrogenation Hydrogenation (H2, Catalyst) Isophoroneimine->Hydrogenation Crude_IPDA Crude Isophorone Diamine Hydrogenation->Crude_IPDA Purification Rectification (Distillation) Crude_IPDA->Purification Pure_IPDA Pure Isophorone Diamine Purification->Pure_IPDA Analysis Characterization (NMR, MS, IR) Pure_IPDA->Analysis

Caption: General workflow for the synthesis and purification of Isophorone Diamine.

Application in Epoxy Resin Curing

Isophorone Diamine is widely used as a curing agent (hardener) for epoxy resins. The amino groups of IPDA react with the epoxide groups of the resin to form a cross-linked polymer network. This process is what gives the cured epoxy its desirable properties such as hardness, chemical resistance, and color stability.[4]

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product IPDA Isophorone Diamine (IPDA) (Curing Agent) Mixing Mixing IPDA->Mixing Epoxy Epoxy Resin (Pre-polymer) Epoxy->Mixing Curing Curing (Cross-linking Reaction) Mixing->Curing CuredEpoxy Cured Epoxy Polymer (Thermoset) Curing->CuredEpoxy

Caption: Logical relationship of Isophorone Diamine as a curing agent for epoxy resins.

References

Technical Guide to Isophorone Diamine-13C,15N2: An Analytical Standard for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isophorone Diamine-13C,15N2, a stable isotope-labeled compound critical for quantitative analysis in research and drug development. This document outlines its chemical properties, primary applications, and a general protocol for its use as an internal standard in mass spectrometry-based assays.

Compound Identification and Properties

This compound is the isotopically labeled form of Isophorone Diamine, where specific carbon and nitrogen atoms have been replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it an ideal internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound is not consistently provided in available documentation. However, the CAS number for the unlabeled parent compound, Isophorone Diamine, is 2855-13-2 .[3][4]

Physicochemical Properties

The following table summarizes the known physicochemical properties of the unlabeled Isophorone Diamine. These properties are expected to be very similar for the isotopically labeled version.

PropertyValue
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Appearance Colorless to light-yellow liquid
Boiling Point 247 °C
Melting Point 10 °C
Density 0.924 g/mL at 20 °C
Solubility in Water Very soluble
Refractive Index 1.4880 at 20 °C

Data sourced from PubChem and other chemical suppliers for the unlabeled compound.[3][4]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification for several reasons:

  • Compensates for Matrix Effects: SIL internal standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for more accurate quantification.

  • Corrects for Sample Variability: It accounts for variations in sample preparation, extraction efficiency, and instrument response.[5]

  • High Precision and Accuracy: The use of a SIL internal standard significantly improves the precision and robustness of an assay.

Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantification throughout the drug development process.[1][6] The use of compounds labeled with stable isotopes like ¹³C and ¹⁵N, in conjunction with mass spectrometry and NMR, allows for a clearer understanding of a drug's absorption, distribution, metabolism, and excretion (ADME).[7]

Experimental Protocol: Use as an Internal Standard in LC-MS

While a specific protocol for this compound is not publicly available, the following provides a general methodology for its use as an internal standard for the quantification of unlabeled Isophorone Diamine or a structurally analogous analyte in a biological matrix.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Unlabeled Isophorone Diamine (Analyte)

  • Biological matrix (e.g., plasma, urine)

  • Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-MS system (e.g., triple quadrupole mass spectrometer)

Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte and the IS in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution to prepare calibration standards at various concentrations in the biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Extraction):

    • To a known volume of the calibration standards, QCs, and unknown samples, add a fixed amount of the IS solution.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Alternatively, perform LLE or SPE for cleaner samples.

    • Transfer the supernatant (or eluted sample) to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • Develop a chromatographic method to achieve good separation of the analyte from other matrix components. The IS will co-elute with the analyte.

    • Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for both the analyte and the IS. Use Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative LC-MS assay.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) IS Add Fixed Amount of This compound (IS) Sample->IS Cal_Standards Calibration Standards Cal_Standards->IS QC_Samples QC Samples QC_Samples->IS Extraction Protein Precipitation / LLE / SPE IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Acquisition (Peak Area Ratio of Analyte/IS) LCMS->Data Cal_Curve Calibration Curve Generation Data->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Conclusion

This compound serves as a vital tool for researchers and drug development professionals, enabling highly accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its use as an internal standard is a cornerstone of modern bioanalytical chemistry, ensuring the reliability of data in pharmacokinetic, metabolic, and toxicological studies. While specific quantitative data for the labeled compound should be obtained from the supplier's certificate of analysis, the principles and general protocols outlined in this guide provide a solid foundation for its application in a laboratory setting.

References

Navigating the Nuances of Labeled Compounds: A Technical Guide to the Purity and Documentation of Isophorone Diamine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of stable isotope-labeled internal standards are paramount for the accuracy and reproducibility of quantitative analytical methods. This guide provides an in-depth overview of the purity and documentation of Isophorone Diamine-¹³C,¹⁵N₂, a critical internal standard for mass spectrometry-based quantification.

Compound Identification and Specifications

Isophorone Diamine-¹³C,¹⁵N₂ is the isotopically labeled form of Isophorone Diamine, a diamine curing agent. In the context of biomedical and pharmaceutical research, it serves as an invaluable tool, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

ParameterSpecificationSource
Chemical Name Isophorone Diamine-¹³C,¹⁵N₂MedchemExpress
Molecular Formula C₉¹³CH₂₀¹⁵N₂MedchemExpress
Molecular Weight 173.27 g/mol BLD Pharm
Appearance Colorless to light-yellow liquidPubChem
Solubility Soluble in waterPubChem

Purity Analysis: A Multi-faceted Approach

Ensuring the high purity of Isophorone Diamine-¹³C,¹⁵N₂ is crucial for its function as an internal standard. This involves the assessment of both its chemical and isotopic purity. While specific purity data from manufacturers is typically provided on a lot-specific Certificate of Analysis (CoA), a comprehensive analysis generally includes the following tests. For the unlabeled analogue, a purity of greater than 99.0% as determined by Gas Chromatography (GC) is common.[4]

AnalysisTypical SpecificationPurpose
Chemical Purity (HPLC/GC) ≥ 98%To quantify the percentage of the desired compound and identify any chemical impurities.
Isotopic Purity (Mass Spectrometry) ≥ 99 atom % ¹³C, ≥ 99 atom % ¹⁵NTo determine the percentage of molecules that are correctly labeled with the stable isotopes.
Identity (¹H-NMR, ¹³C-NMR) Conforms to structureTo confirm the chemical structure of the compound.
Residual Solvents (GC-HS) Meets ICH guidelinesTo quantify any remaining solvents from the synthesis process.
Water Content (Karl Fischer) ≤ 0.5%To determine the amount of water present in the material.

Experimental Protocols: Ensuring Analytical Rigor

Detailed experimental protocols are fundamental to the verification of the purity and identity of Isophorone Diamine-¹³C,¹⁵N₂. Below are representative methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify the main component from any structurally related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a specified wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan mode to observe the isotopic distribution of the molecular ion.

  • Analysis: The relative intensities of the ion corresponding to the fully labeled compound and any ions corresponding to partially labeled or unlabeled species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the identity of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).

  • Experiments: ¹H-NMR and ¹³C-NMR spectra are acquired.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, are compared against the expected values for the structure of Isophorone Diamine-¹³C,¹⁵N₂.

Documentation and Traceability

Comprehensive documentation is essential for regulatory compliance and for ensuring the traceability of the material. A complete documentation package for Isophorone Diamine-¹³C,¹⁵N₂ typically includes:

  • Certificate of Analysis (CoA): This document provides lot-specific results for the purity tests, including chemical purity by HPLC/GC and isotopic purity by mass spectrometry. It also includes information on the appearance, identity, and any other specified tests.

  • Material Safety Data Sheet (MSDS): This provides detailed information on the physical and chemical properties of the substance, as well as handling, storage, and safety precautions.

  • Spectra Data: Copies of the raw data from the analytical tests (e.g., HPLC chromatograms, mass spectra, NMR spectra) are often available upon request from the supplier.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and documentation of Isophorone Diamine-¹³C,¹⁵N₂.

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_documentation Documentation Synthesis Chemical Synthesis (with ¹³C & ¹⁵N precursors) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Chemical_Purity Chemical Purity (HPLC/GC) Purification->Chemical_Purity Isotopic_Purity Isotopic Purity (Mass Spectrometry) Purification->Isotopic_Purity Identity Structural Identity (NMR) Purification->Identity Other_Tests Other Tests (Water, Residual Solvents) Purification->Other_Tests CoA Certificate of Analysis Chemical_Purity->CoA Isotopic_Purity->CoA Identity->CoA Other_Tests->CoA Final_Product Final Product: Isophorone Diamine-¹³C,¹⁵N₂ CoA->Final_Product MSDS Material Safety Data Sheet MSDS->Final_Product Data_Package Analytical Data Package Data_Package->Final_Product

Quality Control Workflow for Isophorone Diamine-¹³C,¹⁵N₂.

References

An In-depth Technical Guide to the Safety and Handling of Isophorone Diamine-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone (B1672270) Diamine (IPDA) is an alicyclic diamine utilized primarily as a curing agent for epoxy resins and as a component in the synthesis of polyamides and polyurethanes.[1] The isotopically labeled version, Isophorone Diamine-13C,15N2, serves as a crucial tool in research and development. It is employed as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] It also functions as a tracer for metabolic flux analysis.[2] The safety and handling protocols for this compound are identical to those of its unlabeled counterpart, as isotopic labeling does not alter its chemical reactivity or toxicity. This guide provides comprehensive safety information and handling procedures for this compound.

Hazard Identification and Classification

Isophorone Diamine is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H314: Causes severe skin burns and eye damage.[4]

    • H317: May cause an allergic skin reaction.[4]

    • H373: May cause damage to organs through prolonged or repeated exposure.[5]

    • H402: Harmful to aquatic life.[5]

    • H412: Harmful to aquatic life with long-lasting effects.[6]

The substance is a colorless to light-yellow liquid with a characteristic odor.[7] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8][9] Inhalation of high concentrations of vapor may lead to irritation, coughing, and nausea.[10]

Data Presentation: Quantitative Safety and Property Data

The following tables summarize the key quantitative data for Isophorone Diamine.

Table 1: Physical and Chemical Properties

Property Value Reference
CAS Number 2855-13-2 [10]
Molecular Formula C₁₀H₂₂N₂ [8]
Molecular Weight 170.30 g/mol [8]
Molecular Weight (Labeled) 171.26 g/mol [3][11]
Appearance Colorless to light-yellow liquid [7]
Odor Characteristic [7]
Boiling Point 247 °C (477 °F) [8][12]
Melting Point 10 °C (50 °F) [12][13]
Flash Point 117 °C (243 °F) [13]
Density 0.922 g/cm³ at 25 °C (77 °F) [12]
Vapor Pressure 2 Pa at 20°C [13]
Water Solubility 492 g/L at 23.8 °C (Miscible) [7][13]
Autoignition Temperature 380 °C [13]

| log Pow (Octanol/Water) | 0.99 - 1.56 |[12][13] |

Table 2: Toxicological Data

Endpoint Value Species Reference
LD50, Oral 1030 mg/kg Rat [10][13][14]

| LD50, Dermal | > 2000 mg/kg | Rat |[9] |

Table 3: Exposure Controls and Personal Protection

Control Parameter Recommendation Reference
Engineering Controls Handle in a well-ventilated place. Use a chemical fume hood. [9][15]
Eye/Face Protection Wear safety goggles, a face shield, or eye protection in combination with breathing protection. [8][12]
Skin Protection Wear complete protective clothing, including rubber or other impervious gloves. [8][10]
Respiratory Protection If vapors or mists are generated, use a self-contained breathing apparatus (SCBA) or a mask with an appropriate filter (e.g., ammonia (B1221849) type). [8][10]

| Hygiene Measures | Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. Immediately remove contaminated clothing. |[12][15] |

Table 4: Fire and Explosion Hazard Data

Hazard Information Reference
Flammability Combustible liquid. [8]
Fire Extinguishing Agents Use water spray, powder, alcohol-resistant foam, or carbon dioxide. For large fires, use water spray, fog, or foam. [8][10]
Hazardous Combustion Products Decomposes on heating and burning, producing toxic and corrosive gases including nitrogen oxides, carbon monoxide, and carbon dioxide. [8][15]

| Firefighting Procedures | Stay in the danger area only with self-contained breathing apparatus. Keep drums cool by spraying with water. |[8][12] |

Experimental Protocols

Safe Laboratory Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Engineering Controls : Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating the substance or creating aerosols.[9]

  • Personal Protective Equipment :

    • Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[8]

    • Wear chemical safety goggles and a face shield for maximum protection against splashes.[8]

  • Dispensing :

    • Handle as a corrosive liquid. Avoid all contact.[8]

    • Use caution when opening the container. Dispense the required amount carefully, avoiding splashes.

    • Keep the container tightly sealed when not in use.[14]

  • Heating : If heating is required, be aware that vapors can form explosive mixtures with air on intense heating.[12] Use appropriate heating equipment (e.g., a heating mantle with temperature control) and ensure adequate ventilation.

  • Waste Disposal : Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to reach the sewage system.[4][14]

  • Cleanup : After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly.

General Protocol for Use as an Internal Standard in LC-MS

This compound is used as an internal standard to improve the accuracy and precision of quantitative analysis.

  • Stock Solution Preparation :

    • Under a fume hood, accurately weigh a small amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a concentrated stock solution of a known concentration. Store this solution appropriately, often at low temperatures.

  • Working Standard Solution :

    • Prepare a series of calibration standards by diluting the stock solution of the unlabeled analyte (Isophorone Diamine).

    • Spike each calibration standard and the unknown samples with a fixed, known amount of the this compound internal standard working solution.

  • Sample Preparation :

    • Prepare the biological or environmental samples according to the specific analytical method (e.g., extraction, protein precipitation).

    • Before the final analysis step, add the same fixed amount of the internal standard to each prepared sample.

  • LC-MS Analysis :

    • Inject the prepared standards and samples into the LC-MS system.

    • Develop a method that can chromatographically separate the analyte from matrix interferences and allows for the detection of both the analyte and the internal standard by the mass spectrometer.

  • Quantification :

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

    • Construct a calibration curve by plotting this ratio against the concentration of the analyte.

    • Determine the concentration of the analyte in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Synthesis of Isophorone Diamine

The synthesis of the labeled compound would follow the same pathway as the unlabeled compound, using labeled starting materials. A common industrial synthesis involves a three-step process starting from isophorone.[16][17]

  • Cyanidation : Isophorone is reacted with sodium cyanide (NaCN) and an acidification reagent like ammonium (B1175870) chloride (NH₄Cl) in a solvent such as dimethylformamide (DMF). This step produces isophorone nitrile.[16][17]

  • Imidization : The isophorone nitrile is then reacted with ammonia under pressure, often with a catalyst like calcium oxide (CaO), to form isophorone imine.[16][17]

  • Hydrogenation : The final step is the catalytic hydrogenation of isophorone imine. This is typically done at elevated temperature and pressure using a catalyst such as Raney Cobalt or another Group VIII metal, in the presence of hydrogen and ammonia, to yield isophorone diamine.[16][17][18]

Mandatory Visualizations

G Workflow for Use as an Internal Standard cluster_prep Preparation cluster_cal Calibration & Sample Prep cluster_analysis Analysis & Quantification stock_analyte Prepare Analyte Stock Solution cal_standards Create Calibration Standards stock_analyte->cal_standards stock_is Prepare Labeled IS Stock Solution (this compound) working_is Prepare IS Working Solution stock_is->working_is spike_cal Spike Standards with IS working_is->spike_cal spike_samples Spike Samples with IS working_is->spike_samples cal_standards->spike_cal lcms LC-MS Analysis spike_cal->lcms samples Prepare Unknown Samples samples->spike_samples spike_samples->lcms ratio Calculate Peak Area Ratios (Analyte / IS) lcms->ratio curve Construct Calibration Curve ratio->curve quant Quantify Analyte in Samples curve->quant

Caption: General workflow for using this compound as an internal standard.

G Emergency First Aid Procedures cluster_actions Emergency First Aid Procedures cluster_skin Emergency First Aid Procedures cluster_eye Emergency First Aid Procedures cluster_inhalation Emergency First Aid Procedures cluster_ingestion Emergency First Aid Procedures exposure Exposure Occurs skin Skin Contact exposure->skin  If on skin/hair eye Eye Contact exposure->eye  If in eyes inhalation Inhalation exposure->inhalation  If inhaled ingestion Ingestion exposure->ingestion  If swallowed remove_clothing Immediately remove all contaminated clothing. skin->remove_clothing rinse_eyes Rinse cautiously with water for several minutes. eye->rinse_eyes fresh_air Move person to fresh air and keep comfortable. inhalation->fresh_air rinse_mouth Rinse mouth. ingestion->rinse_mouth rinse_skin Rinse skin with water/ shower for at least 15 min. remove_clothing->rinse_skin aid Seek Immediate Medical Attention rinse_skin->aid remove_lenses Remove contact lenses, if present and easy to do. rinse_eyes->remove_lenses continue_rinsing Continue rinsing. remove_lenses->continue_rinsing continue_rinsing->aid breathing If breathing is difficult, give oxygen. If stopped, give artificial respiration. fresh_air->breathing breathing->aid no_vomit Do NOT induce vomiting. rinse_mouth->no_vomit drink_water Make victim drink water (two glasses at most). no_vomit->drink_water drink_water->aid

Caption: Logical flow for emergency first aid response to exposure.

G Synthesis Workflow of Isophorone Diamine start Isophorone step1 Cyanidation start->step1 intermediate1 Isophorone Nitrile step1->intermediate1 Yield: ~95% reagent1 + NaCN, NH4Cl + DMF (Solvent) @ 70°C reagent1->step1 step2 Imidization intermediate1->step2 intermediate2 Isophorone Imine step2->intermediate2 Yield: ~88% reagent2 + Ammonia (NH3) + CaO (Catalyst) @ 70°C, 0.2 MPa reagent2->step2 step3 Hydrogenation intermediate2->step3 end Isophorone Diamine step3->end Yield: ~96% reagent3 + Hydrogen (H2), NH3 + Raney Co (Catalyst) @ 120°C, 6 MPa reagent3->step3

Caption: Chemical synthesis workflow for Isophorone Diamine.

Spill, Leak, and Disposal Procedures

Accidental Release Measures
  • Evacuate : Keep unnecessary personnel away from the spill area.[12]

  • Ventilate : Ensure adequate ventilation.

  • Personal Protection : Wear complete protective clothing, including respiratory protection. Avoid contact with the substance.[8][12]

  • Containment : Stop the leak if it can be done safely. Collect leaking and spilled liquid in sealable containers as far as possible.[8]

  • Cleanup : Absorb the spill with inert material (e.g., sand, diatomaceous earth, universal binder).[4] Place the contaminated material into a suitable, labeled container for disposal.

  • Environmental Precautions : Do not let the product enter drains, sewers, or waterways.[8][12] If a significant spill occurs, notify local health and pollution control agencies.[10]

Waste Disposal
  • Disposal must be made according to official regulations.[14]

  • The substance should not be disposed of together with household garbage.[14]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[15]

  • Uncleaned packaging should be disposed of in the same manner as the product itself.[14]

Conclusion

This compound is a valuable tool for researchers, but it is a hazardous chemical that demands careful handling. It is corrosive, harmful if swallowed, and can cause severe skin and eye damage, as well as allergic reactions. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for its safe use in the laboratory. Always consult the most recent Safety Data Sheet (SDS) before use and be prepared to respond to emergencies such as spills or personnel exposure.

References

Methodological & Application

Application Notes and Protocols for Isophorone Diamine-13C,15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophorone Diamine-13C,15N2 is a stable isotope-labeled derivative of Isophorone Diamine (IPDA), designed for use as an internal standard in quantitative analytical methodologies.[1] Its primary application is in the precise measurement of IPDA in biological matrices, particularly for biomonitoring of exposure to Isophorone Diisocyanate (IPDI).[2][3] IPDI is a widely used component in the manufacturing of polyurethanes, coatings, and adhesives. Occupational exposure to IPDI is a health concern, as isocyanates are known respiratory sensitizers.[3][4]

Biomonitoring of IPDI exposure is effectively achieved by measuring its metabolite, IPDA, in hydrolyzed urine.[2][4][5][6] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[7][8] This document provides detailed application notes and protocols for the use of this compound in the LC-MS/MS analysis of IPDA.

Principle of the Method

The analytical approach involves the quantification of IPDA in biological samples, typically urine, using isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the preparation procedure. The sample then undergoes acid hydrolysis to release IPDA from its conjugates, followed by a purification step, commonly solid-phase extraction (SPE). The purified extract is then analyzed by Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[2] The native IPDA and the labeled internal standard co-elute, and their respective signals are detected by the mass spectrometer. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of IPDA in the original sample, by reference to a calibration curve.

Application: Biomonitoring of Isophorone Diisocyanate (IPDI) Exposure

The primary application for this compound is in occupational health and safety for the biomonitoring of workers potentially exposed to IPDI. After inhalation or dermal exposure, IPDI is metabolized in the body to IPDA, which is then excreted in the urine.[3][4] By quantifying urinary IPDA, an assessment of the absorbed dose of IPDI can be made. This provides a more accurate measure of personal exposure than air monitoring alone, as it accounts for all routes of exposure and the effectiveness of personal protective equipment.[9]

cluster_exposure Exposure Route cluster_metabolism Metabolism cluster_excretion Excretion Inhalation Inhalation IPDI Isophorone Diisocyanate (IPDI) Inhalation->IPDI Dermal Contact Dermal Contact Dermal Contact->IPDI IPDA Isophorone Diamine (IPDA) IPDI->IPDA Hydrolysis in vivo Urine Urine IPDA->Urine Excreted Metabolite Start Start Sample_Aliquot Aliquot 500 µL Urine Start->Sample_Aliquot Spike_IS Spike with this compound Sample_Aliquot->Spike_IS Hydrolysis Acid Hydrolysis (1M HCl, 90°C, 4h) Spike_IS->Hydrolysis SPE Solid-Phase Extraction (SCX) Hydrolysis->SPE Evaporation Evaporate to Dryness SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis End End Analysis->End

References

Application Note: Quantitative Analysis of Isophorone Diamine in Human Urine using Isophorone Diamine-¹³C,¹⁵N₂ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Isophorone Diamine (IPDA) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Isophorone Diamine is a key biomarker for monitoring occupational exposure to Isophorone Diisocyanate (IPDI), a compound widely used in the manufacturing of paints, coatings, and polyurethanes. The use of a stable isotope-labeled internal standard, Isophorone Diamine-¹³C,¹⁵N₂, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Introduction

Isophorone Diisocyanate (IPDI) is a reactive chemical that can cause respiratory sensitization and occupational asthma.[1][2] Biomonitoring of IPDI exposure is crucial for workplace safety and is effectively achieved by measuring its metabolite, Isophorone Diamine (IPDA), in urine.[2][3] LC-MS/MS offers high sensitivity and selectivity for the quantification of biomarkers in complex biological matrices.[3] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as Isophorone Diamine-¹³C,¹⁵N₂, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby improving the reliability of the results.[4] This document provides a detailed protocol for the analysis of IPDA in urine, including sample preparation, LC-MS/MS conditions, and method validation data.

Signaling Pathway and Experimental Workflow

Exposure to Isophorone Diisocyanate (IPDI) leads to its metabolism in the body, resulting in the formation of Isophorone Diamine (IPDA), which is then excreted in the urine. The quantification of urinary IPDA serves as a reliable biomarker of IPDI exposure.

cluster_exposure Exposure & Metabolism cluster_biomarker Biomarker Formation cluster_excretion Excretion & Analysis IPDI Isophorone Diisocyanate (IPDI) Exposure Metabolism In-vivo Metabolism IPDI->Metabolism IPDA Isophorone Diamine (IPDA) Metabolism->IPDA Urine Urine Excretion IPDA->Urine LCMS LC-MS/MS Analysis Urine->LCMS Quantification

Figure 1: Metabolic pathway of IPDI to its urinary biomarker IPDA.

The analytical workflow for the quantification of IPDA in urine involves several key steps, from sample collection to data analysis.

cluster_workflow Analytical Workflow Sample_Collection 1. Urine Sample Collection Spiking 2. Spiking with Isophorone Diamine-¹³C,¹⁵N₂ (IS) Sample_Collection->Spiking Hydrolysis 3. Acid Hydrolysis Spiking->Hydrolysis SPE 4. Solid Phase Extraction (SPE) Hydrolysis->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation LC_Separation 7. UPLC Separation Evaporation->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 9. Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2: Experimental workflow for LC-MS/MS analysis of IPDA.

Experimental Protocols

Materials and Reagents
  • Isophorone Diamine (IPDA) standard

  • Isophorone Diamine-¹³C,¹⁵N₂ (SIL-IS)

  • Hydrochloric acid (HCl)

  • Heptafluorobutyric acid (HFBA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonia (B1221849) solution

  • Strong cation exchange Solid Phase Extraction (SPE) cartridges

Sample Preparation
  • Sample Thawing and Spiking : Thaw frozen human urine samples at room temperature. To a 1 mL aliquot of urine, add the Isophorone Diamine-¹³C,¹⁵N₂ internal standard solution.

  • Acid Hydrolysis : Add 1 mL of 1 M HCl to the spiked urine sample. Vortex the sample and incubate at an elevated temperature (e.g., 60°C) for 4 hours to hydrolyze IPDA conjugates.[3]

  • Solid Phase Extraction (SPE) :

    • Condition a strong cation exchange SPE cartridge with methanol followed by water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with water, followed by methanol to remove interferences.

    • Elute the analyte and internal standard with 7 N ammonia in methanol.[3]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System UPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% HFBA in Water
Mobile Phase B 0.1% HFBA in Acetonitrile
Gradient Optimized for baseline separation of IPDA
Flow Rate 500 µL/min
Column Temperature 45°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Source Temp. 500°C
IonSpray Voltage 5500 V

Table 1: MRM Transitions for Isophorone Diamine and its Stable Isotope Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Isophorone Diamine (IPDA)171.2154.25020
Isophorone Diamine (IPDA)171.2112.15025
Isophorone Diamine-¹³C,¹⁵N₂ (IS)174.2157.25020
Isophorone Diamine-¹³C,¹⁵N₂ (IS)174.2114.15025

Note: The exact MRM transitions for Isophorone Diamine-¹³C,¹⁵N₂ are predicted based on the fragmentation of the unlabeled compound and the mass shift from the isotopic labels. These transitions should be optimized on the specific instrument used.

Quantitative Data

The method was validated for linearity, accuracy, precision, and limits of detection and quantification. The following tables summarize the performance characteristics of the assay, based on data adapted from a similar validated method.[3]

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
IPDA0.1 - 100> 0.991/x

Table 3: Accuracy and Precision (Intra-day and Inter-day)

AnalyteSpiked Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
IPDA1Within ±10%<15%Within ±10%<15%
IPDA50Within ±10%<15%Within ±10%<15%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
IPDA0.050.15

Discussion

The presented LC-MS/MS method provides a reliable and sensitive tool for the quantification of Isophorone Diamine in human urine. The use of Isophorone Diamine-¹³C,¹⁵N₂ as an internal standard is critical for mitigating matrix effects inherent in biological samples and ensuring the accuracy of the results. The sample preparation protocol, involving acid hydrolysis and solid-phase extraction, allows for the effective isolation of IPDA from the complex urine matrix. The chromatographic and mass spectrometric conditions are optimized for high throughput and sensitivity. The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. This application note serves as a comprehensive guide for laboratories aiming to implement biomonitoring for IPDI exposure.

References

Application Notes and Protocols for GC-MS Analysis of Isophorone Diamine using Isophorone Diamine-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophorone (B1672270) Diamine (IPDA) is a chemical intermediate primarily used in the production of isophorone diisocyanate (IPDI), a component in the manufacturing of polyurethane resins, coatings, and adhesives. Occupational exposure to IPDI is a health concern, and biomonitoring of IPDA in urine serves as a key indicator of exposure. Isophorone Diamine-13C,15N2 is the stable isotope-labeled counterpart of IPDA. In analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS), it serves as an ideal internal standard for the accurate quantification of IPDA in complex biological matrices such as urine.[1][2][3] The use of a stable isotope-labeled internal standard is a robust analytical technique that corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[4][5]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the analyte of interest and therefore behaves similarly during extraction, derivatization, and chromatographic separation.[5][6] Because the internal standard and the analyte have different masses, they can be distinguished by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any sample loss during preparation or fluctuations in instrument performance.[5]

Applications

The primary application for this compound in GC-MS is for the quantitative analysis of Isophorone Diamine (IPDA) in biological samples for biomonitoring of exposure to Isophorone Diisocyanate (IPDI).[3][7][8] This is crucial for assessing workplace safety and understanding the pharmacokinetics of IPDI. After exposure, IPDI is metabolized and its corresponding diamine, IPDA, is excreted in the urine.[3][9] The analytical method typically involves the hydrolysis of urine samples to release conjugated IPDA, followed by derivatization to make the analyte more volatile and amenable to GC-MS analysis.[3][7]

Experimental Protocol: Quantification of Isophorone Diamine in Urine by GC-MS using this compound

This protocol describes a method for the determination of Isophorone Diamine (IPDA) in human urine using this compound as an internal standard, followed by GC-MS analysis. The protocol involves acid hydrolysis, extraction, derivatization, and subsequent GC-MS analysis.

1. Materials and Reagents

  • Isophorone Diamine (cis- and trans- mixture) standard[10]

  • This compound internal standard[1][2]

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene (B28343), HPLC grade

  • Pentafluoropropionic anhydride (B1165640) (PFPA) or other suitable derivatizing agent[7]

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Human urine samples

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isophorone Diamine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Isophorone Diamine primary stock solution with methanol.

  • Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to a suitable concentration for spiking into samples and calibration standards.

3. Sample Preparation

  • Hydrolysis:

    • To 1 mL of urine in a glass tube, add a known amount of the this compound internal standard spiking solution.

    • Add 1 mL of concentrated HCl.

    • Cap the tube tightly and heat at 100°C for 4 hours to hydrolyze any IPDA conjugates.[9]

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Neutralize the hydrolyzed sample by adding a sufficient amount of 10 M NaOH. Ensure the pH is basic (pH > 10).

    • Add 5 mL of toluene to the tube.

    • Vortex for 2 minutes to extract the IPDA into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (toluene) to a clean tube.

  • Derivatization:

    • To the extracted toluene phase, add 50 µL of pentafluoropropionic anhydride (PFPA).[7]

    • Cap the tube and heat at 60°C for 30 minutes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5 capillary column (30.0 m × 320 μm × 0.25 μm) or equivalent.[11][12]

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (example for PFPA derivatives):

      • Isophorone Diamine-PFPA derivative: Monitor characteristic ions (e.g., m/z 461 for the (M-1)- ion if using negative ion monitoring, though EI is typically positive).[7] For EI, specific fragment ions would be selected based on the fragmentation pattern of the derivatized IPDA.

      • This compound-PFPA derivative: Monitor the corresponding ions with the mass shift due to the isotopes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the Isophorone Diamine derivative to the peak area of the this compound derivative against the concentration of the calibration standards.

  • Determine the concentration of Isophorone Diamine in the urine samples by using the peak area ratio obtained from the sample and interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of diamines in biological fluids, based on similar published methods. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference
Linearity (R²)> 0.99[11][12]
Limit of Detection (LOD)0.00035 - 0.00760 mg/mL[11][12]
Limit of Quantification (LOQ)0.0015 - 0.0546 mg/mL[11][12]
Recovery99.6% - 102.1%[11][12]
Precision (RSD)< 15%[7]

Visualizations

Experimental Workflow for GC-MS Analysis of Isophorone Diamine

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample spike Spike with This compound urine->spike Add Internal Standard hydrolysis Acid Hydrolysis (HCl, 100°C) spike->hydrolysis extraction Liquid-Liquid Extraction (Toluene) hydrolysis->extraction Neutralize & Extract derivatization Derivatization (PFPA, 60°C) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms Inject Sample data Data Processing (Peak Integration) gcms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for the GC-MS analysis of Isophorone Diamine in urine.

Logical Relationship of Isotope Dilution Mass Spectrometry

idms_logic cluster_process Analytical Process cluster_result Measurement Analyte Analyte (Isophorone Diamine) Prep Sample Preparation (Extraction, Derivatization) Analyte->Prep IS Internal Standard (this compound) IS->Prep Analysis GC-MS Analysis Prep->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Calculate Concentration Ratio->Quant Using Calibration Curve

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Application Notes and Protocols for Isophorone Diamine-¹³C,¹⁵N₂ in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Isophorone Diamine-¹³C,¹⁵N₂ (IPDA-¹³C,¹⁵N₂) as a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of stable isotopes, ¹³C and ¹⁵N, offers significant advantages for quantitative analysis, mechanistic studies, and structural elucidation in complex chemical and biological systems.

Introduction to Isophorone Diamine-¹³C,¹⁵N₂

Isophorone Diamine (IPDA) is a cycloaliphatic diamine used extensively as a curing agent for epoxy resins, a chain extender in polyurethanes, and a building block in the synthesis of various chemical products. The isotopically labeled form, Isophorone Diamine-¹³C,¹⁵N₂, is a stable, non-radioactive variant where specific carbon and nitrogen atoms have been replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively.

The primary application of IPDA-¹³C,¹⁵N₂ in NMR spectroscopy is as an internal standard for quantitative measurements (qNMR).[1] Its distinct NMR signals, resulting from the ¹³C and ¹⁵N labels, allow for precise quantification of the unlabeled IPDA or other analytes in a sample mixture, as these signals do not overlap with the signals of the unlabeled compound or other components. This is particularly useful in drug development for pharmacokinetic and metabolic profiling.[1]

Key Applications in NMR Spectroscopy

  • Quantitative NMR (qNMR): IPDA-¹³C,¹⁵N₂ serves as an excellent internal standard for the accurate determination of the concentration of IPDA or related compounds in various matrices. The well-separated signals of the labeled compound allow for reliable integration and quantification.

  • Tracer for Mechanistic Studies: In chemical reactions or biological processes involving IPDA, the labeled compound can be used as a tracer to follow the metabolic fate of the molecule.[1] ¹³C and ¹⁵N NMR can be employed to identify and characterize downstream metabolites.

  • Structural Elucidation: While ¹H and ¹³C NMR are standard for structural analysis, the presence of ¹⁵N labels can provide additional valuable information through ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments, aiding in the unambiguous assignment of nitrogen-containing functional groups.

Data Presentation: Predicted NMR Spectral Data

The following table summarizes the predicted ¹³C and ¹⁵N NMR chemical shifts for Isophorone Diamine-¹³C,¹⁵N₂. These values are estimated based on the known structure of IPDA and typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Number Predicted ¹³C Chemical Shift (δ, ppm) Predicted ¹⁵N Chemical Shift (δ, ppm) Multiplicity
135.5-CH
246.0-CH₂
336.5-C
445.0-CH₂
550.0-CH
631.0-C
7 (CH₃)28.5-CH₃
8 (CH₃)32.0-CH₃
9 (CH₂)48.0-CH₂
10 (CH₃)25.0-CH₃
N-5-35.0NH₂
N-9-40.0NH₂

Experimental Protocols

Protocol for Quantitative NMR (qNMR) Analysis

This protocol outlines the steps for using IPDA-¹³C,¹⁵N₂ as an internal standard to determine the concentration of an unlabeled analyte.

Materials:

  • Isophorone Diamine-¹³C,¹⁵N₂ (of known purity and concentration)

  • Analyte sample

  • NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of IPDA-¹³C,¹⁵N₂.

    • Dissolve it in a precise volume of NMR solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte sample.

    • Dissolve it in a known volume of the same NMR solvent.

  • Spiking the Sample:

    • Add a precise volume of the IPDA-¹³C,¹⁵N₂ stock solution to the analyte solution.

  • NMR Data Acquisition:

    • Transfer the final mixture to an NMR tube.

    • Acquire a ¹³C or ¹⁵N NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei for accurate integration.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the well-resolved signals of both the analyte and the IPDA-¹³C,¹⁵N₂.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Concentration_IS)

    Where N_protons refers to the number of nuclei giving rise to the integrated signal.

General Protocol for ¹³C and ¹⁵N NMR Spectroscopy

Instrument:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Parameters for ¹³C NMR:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 - 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (D1): 5-10 seconds (for quantitative measurements, should be at least 5 times the longest T₁ relaxation time).

  • Number of Scans: Dependent on sample concentration, typically ranging from 128 to several thousand.

Parameters for ¹⁵N NMR:

  • Pulse Program: A single-pulse experiment with proton decoupling or a more sensitive technique like DEPT or INEPT.

  • Spectral Width: A range appropriate for amines (e.g., 0 - 100 ppm).

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (D1): 5-10 seconds.

  • Number of Scans: Typically higher than for ¹³C due to the lower gyromagnetic ratio of ¹⁵N, often requiring several thousand scans.

Visualizations

G cluster_synthesis Synthetic Pathway of Isophorone Diamine Isophorone Isophorone IPN Isophorone Nitrile (IPN) Isophorone->IPN Cyanation IPNim Isophorone Imine (IPNim) IPN->IPNim Imidization IPDA Isophorone Diamine (IPDA) IPNim->IPDA Hydrogenation

Caption: Synthesis of Isophorone Diamine from Isophorone.

G cluster_workflow Quantitative NMR Workflow start Start prep_is Prepare Internal Standard (IS) Solution (IPDA-¹³C,¹⁵N₂) start->prep_is prep_analyte Prepare Analyte Solution start->prep_analyte mix Mix IS and Analyte Solutions prep_is->mix prep_analyte->mix acquire Acquire NMR Spectrum mix->acquire process Process Spectrum (Integrate Signals) acquire->process calculate Calculate Analyte Concentration process->calculate end End calculate->end

Caption: Workflow for qNMR using an internal standard.

References

Application Notes and Protocols for Isophorone Diamine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone Diamine (IPDA) is a cycloaliphatic diamine widely used as a curing agent for epoxy resins and as a precursor in the synthesis of polyurethanes.[1] Its presence in various industrial applications necessitates a thorough understanding of its metabolic fate and potential biological impact. Isophorone Diamine-¹³C,¹⁵N₂ is a stable isotope-labeled version of IPDA, serving as a powerful tool for metabolic research and quantitative analysis. The incorporation of heavy isotopes (¹³C and ¹⁵N) allows for its unambiguous differentiation from its unlabeled counterpart by mass spectrometry.

This document provides detailed application notes and protocols for two primary uses of Isophorone Diamine-¹³C,¹⁵N₂:

  • Tracing the Metabolic Fate of Isophorone Diamine: Elucidating the biotransformation pathways of IPDA in biological systems.

  • Quantitative Analysis of Isophorone Diamine: Serving as an internal standard for the accurate quantification of IPDA in complex biological matrices.

These protocols are designed to be adaptable for various research models, from microbial cultures to in vivo studies.

Application 1: Tracing the Metabolic Fate of Isophorone Diamine

This application focuses on using Isophorone Diamine-¹³C,¹⁵N₂ as a tracer to identify and map the metabolic breakdown products of IPDA. This is crucial for environmental biodegradation studies, toxicology, and understanding the metabolism of xenobiotics. The protocol describes a time-course experiment in a microbial culture, which can be adapted for other biological systems.

Experimental Workflow

The overall workflow involves introducing the labeled compound to the biological system, collecting samples over time, extracting metabolites, and analyzing them via high-resolution mass spectrometry to identify labeled downstream products.

Workflow for Tracing IPDA Metabolism cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis & Pathway Elucidation A Adapt microbial culture to unlabeled IPDA B Introduce Isophorone Diamine-¹³C,¹⁵N₂ (Pulse) A->B C Incubate and collect samples at multiple time points (T0, T1, T2...) B->C D Quench metabolism (e.g., with cold methanol) C->D E Cell lysis and metabolite extraction D->E F Centrifuge and collect supernatant E->F G Analyze extracts by LC-HRMS/MS F->G H Filter data for ¹³C and ¹⁵N isotopic signatures G->H I Identify labeled metabolites (putative structures) H->I J Propose biodegradation pathway I->J

Workflow for tracing IPDA metabolism.
Hypothetical Metabolic Pathway of Isophorone Diamine

Based on the metabolism of other cycloaliphatic compounds, a plausible initial degradation pathway for IPDA involves oxidation and deamination, eventually leading to the opening of the cyclohexane (B81311) ring. The ¹³C and ¹⁵N labels are critical for confirming that the detected metabolites originate from IPDA.

Hypothetical IPDA Biodegradation Pathway IPDA Isophorone Diamine-¹³C,¹⁵N₂ Met1 Oxidized Intermediate (e.g., Hydroxylation) IPDA->Met1 Oxidation Met2 Deaminated Intermediate (Ketone formation) Met1->Met2 Deamination Met3 Ring-Cleavage Product (e.g., Dicarboxylic acid) Met2->Met3 Ring Fission Met4 Further breakdown (Central Metabolism) Met3->Met4

Hypothetical IPDA biodegradation pathway.
Data Presentation: Expected Mass Shifts in Metabolites

The key to a tracer study is the detection of mass shifts corresponding to the incorporated stable isotopes. The table below lists the theoretical exact masses for unlabeled IPDA and its labeled counterpart, along with hypothetical metabolites.

CompoundChemical Formula (Unlabeled)Exact Mass (Unlabeled)Labeled FormulaExact Mass (Labeled)Mass Shift (Da)
Isophorone DiamineC₁₀H₂₂N₂170.1783C₉¹³CH₂₂¹⁵N₂173.1818+3.0035
Hydroxylated IPDAC₁₀H₂₂N₂O186.1732C₉¹³CH₂₂¹⁵N₂O189.1767+3.0035
Deaminated IPDAC₁₀H₂₀O156.1514C₉¹³CH₂₀O157.1548+1.0034
Ring Cleavage ProductC₁₀H₁₈O₄202.1205C₉¹³CH₁₈O₄203.1239+1.0034
Experimental Protocol

1. Cell Culture and Labeling: a. Culture a suitable microorganism (e.g., Pseudomonas sp.) in a minimal medium containing a low concentration of unlabeled IPDA as the sole carbon and nitrogen source for adaptation. b. Once the culture reaches the mid-exponential growth phase, introduce Isophorone Diamine-¹³C,¹⁵N₂ to a final concentration of 10-50 µM. c. Collect culture aliquots (e.g., 1 mL) at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

2. Metabolite Extraction: a. Immediately quench metabolic activity by adding the 1 mL culture sample to 4 mL of pre-chilled (-20°C) 60% methanol (B129727). b. Lyse the cells using sonication or bead beating. c. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

3. LC-MS/MS Analysis: a. Reconstitute the dried extracts in 100 µL of a suitable solvent (e.g., 50:50 methanol:water). b. Inject the sample onto a reverse-phase C18 column for chromatographic separation. c. Analyze using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in both positive and negative ion modes. d. Acquire data in full scan mode to detect all potential metabolites, with data-dependent MS/MS fragmentation to aid in structural elucidation.

4. Data Analysis: a. Process the raw data using a metabolomics software package capable of detecting and pairing labeled and unlabeled features. b. Filter the results to identify ion pairs that exhibit the expected mass shift (+3.0035 Da) and co-elute chromatographically. c. Use the MS/MS fragmentation data to propose structures for the identified labeled metabolites. d. Map the identified metabolites to construct a putative biodegradation pathway.

Application 2: Quantitative Analysis of Isophorone Diamine

This application details the use of Isophorone Diamine-¹³C,¹⁵N₂ as an internal standard (IS) for the accurate quantification of IPDA in biological samples like urine or plasma. The IS corrects for variations in sample preparation, matrix effects, and instrument response.[2][3]

Logic of Stable Isotope-Labeled Internal Standards

The core principle is that the stable isotope-labeled standard behaves identically to the native analyte during extraction, chromatography, and ionization, but is distinguishable by its mass. By adding a known amount of the IS to a sample, the ratio of the native analyte's signal to the IS's signal can be used for precise quantification.

Quantitative Analysis using a Labeled Internal Standard A Biological Sample (Unknown [Analyte]) B Spike with known amount of Isophorone Diamine-¹³C,¹⁵N₂ (IS) A->B C Sample Preparation (Extraction, Cleanup) B->C D LC-MS/MS Analysis C->D E Measure Peak Area Ratio (Analyte / IS) D->E F Calculate Concentration using Calibration Curve E->F

Logic of using a stable isotope-labeled internal standard.
Data Presentation: LC-MS/MS Parameters

For targeted quantification, a triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Isophorone Diamine (Analyte)171.186154.15915
Isophorone Diamine (Analyte)171.186112.12820
Isophorone Diamine-¹³C,¹⁵N₂ (IS)174.190156.16215
Isophorone Diamine-¹³C,¹⁵N₂ (IS)174.190113.13120

Note: These are hypothetical yet plausible MRM transitions. Actual values must be optimized experimentally.

Experimental Protocol

1. Sample Preparation (Urine): a. To a 100 µL aliquot of urine, add 10 µL of a 1 µg/mL solution of Isophorone Diamine-¹³C,¹⁵N₂ in methanol (this is the internal standard). b. Add 20 µL of 1 M HCl and heat at 100°C for 4 hours to hydrolyze any potential conjugates.[2] c. Allow the sample to cool and neutralize with 20 µL of 1 M NaOH. d. Perform solid-phase extraction (SPE) using a strong cation exchange cartridge to clean up the sample and concentrate the analyte. e. Elute the analyte and IS from the SPE cartridge with 5% ammonium (B1175870) hydroxide (B78521) in methanol. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Calibration Curve Preparation: a. Prepare a series of calibration standards by spiking known concentrations of unlabeled IPDA into a blank matrix (e.g., synthetic urine). b. Add the same fixed amount of Isophorone Diamine-¹³C,¹⁵N₂ internal standard to each calibrator as was added to the unknown samples. c. Process the calibration standards using the same sample preparation procedure as the unknown samples.

3. LC-MS/MS Analysis: a. Inject the prepared samples and calibrators onto a reverse-phase C18 or mixed-mode column. b. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. c. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. d. Monitor the MRM transitions specified in the table above for both the analyte and the internal standard.

4. Data Analysis: a. Integrate the peak areas for the analyte and the internal standard in each sample and calibrator. b. Calculate the peak area ratio (Analyte Area / IS Area) for each point. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled IPDA calibrators. d. Determine the concentration of IPDA in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Notes and Protocols for Tracer Studies Using Isophorone Diamine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone Diamine (IPDA) is a cycloaliphatic diamine utilized in various industrial applications, including the manufacturing of polymers and as a curing agent for epoxy resins. Due to its widespread use, understanding its metabolic fate and potential toxicological pathways is of significant interest. Isophorone Diamine-¹³C,¹⁵N₂ is a stable isotope-labeled version of IPDA, serving as a powerful tracer for in vitro and in vivo metabolic studies. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracking and quantification of IPDA and its metabolites in biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide a comprehensive overview of the utility of Isophorone Diamine-¹³C,¹⁵N₂ in tracer studies, including detailed experimental protocols and data presentation formats. The information is intended to guide researchers in designing and executing robust metabolic studies to elucidate the biotransformation of Isophorone Diamine.

Applications

Isophorone Diamine-¹³C,¹⁵N₂ can be employed in a variety of research applications to investigate the absorption, distribution, metabolism, and excretion (ADME) of IPDA. Key applications include:

  • Metabolic Pathway Elucidation: Tracing the transformation of IPDA into its various metabolites in cellular or animal models.

  • Pharmacokinetic/Toxicokinetic Studies: Quantifying the concentration of IPDA and its metabolites in biological fluids and tissues over time.

  • Metabolic Flux Analysis: Determining the rate of metabolic reactions involving IPDA.[1]

  • Internal Standard for Quantitative Analysis: Serving as an ideal internal standard for LC-MS or GC-MS methods to ensure accurate quantification of unlabeled IPDA.[1]

Hypothetical Metabolic Pathway of Isophorone Diamine

Based on the known metabolism of similar cycloaliphatic amines and the precursor molecule isophorone, a plausible metabolic pathway for Isophorone Diamine is proposed. This pathway likely involves oxidation and conjugation reactions to facilitate excretion. The diagram below illustrates the potential biotransformation of IPDA.

IPDA Isophorone Diamine-¹³C,¹⁵N₂ Oxidation Phase I Oxidation (e.g., Cytochrome P450) IPDA->Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite Dehydrogenation Dehydrogenation Hydroxylated_Metabolite->Dehydrogenation Conjugation Phase II Conjugation (e.g., Glucuronidation, Sulfation) Hydroxylated_Metabolite->Conjugation Keto_Metabolite Keto Metabolite Dehydrogenation->Keto_Metabolite Keto_Metabolite->Conjugation Conjugated_Metabolite Conjugated Metabolite Conjugation->Conjugated_Metabolite Excretion Excretion (Urine, Feces) Conjugated_Metabolite->Excretion

Caption: Proposed metabolic pathway of Isophorone Diamine.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Isophorone Diamine-¹³C,¹⁵N₂ in Liver Microsomes

This protocol outlines a procedure to study the metabolism of Isophorone Diamine-¹³C,¹⁵N₂ using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Isophorone Diamine-¹³C,¹⁵N₂

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for quenching and extraction

  • Internal standard (e.g., a structurally similar but chromatographically distinct labeled compound)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: On ice, prepare a master mix containing the NADPH regenerating system in phosphate buffer.

  • Microsome Activation: Pre-warm the liver microsomes and the master mix at 37°C for 5 minutes.

  • Initiate Reaction: Add Isophorone Diamine-¹³C,¹⁵N₂ (final concentration, e.g., 1-10 µM) to the pre-warmed microsome suspension.

  • Start Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to a new vial for LC-MS/MS analysis to identify and quantify the remaining parent compound and any formed metabolites.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a basic pharmacokinetic study in rats to determine the fate of Isophorone Diamine-¹³C,¹⁵N₂ after oral administration.

Materials:

  • Isophorone Diamine-¹³C,¹⁵N₂

  • Vehicle for administration (e.g., corn oil or saline)

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

Procedure:

  • Dosing Solution Preparation: Prepare a solution of Isophorone Diamine-¹³C,¹⁵N₂ in the chosen vehicle at a suitable concentration for oral gavage.

  • Animal Acclimation: Acclimate the rats to the experimental conditions for at least one week.

  • Dosing: Administer a single oral dose of the Isophorone Diamine-¹³C,¹⁵N₂ solution to the rats.

  • Sample Collection:

    • Blood: Collect blood samples via a suitable route (e.g., tail vein) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Process the blood to obtain plasma.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Preparation:

    • Plasma: Perform protein precipitation followed by solid-phase extraction (SPE) to clean up the plasma samples.

    • Urine: Dilute and directly inject or perform SPE for cleanup.

    • Feces: Homogenize the feces, extract with a suitable solvent, and clean up the extract using SPE.

  • LC-MS/MS Analysis: Analyze the prepared samples to quantify the concentration of Isophorone Diamine-¹³C,¹⁵N₂ and its labeled metabolites.

Data Presentation

Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Metabolic Stability of Isophorone Diamine-¹³C,¹⁵N₂ in Liver Microsomes
Time (minutes)% Remaining Parent Compound
0100.0
585.2
1560.1
3035.8
6012.5
Table 2: Hypothetical Pharmacokinetic Parameters of Isophorone Diamine-¹³C,¹⁵N₂ in Rats Following a Single Oral Dose
ParameterValueUnits
Cmax (Maximum Concentration)150.8ng/mL
Tmax (Time to Cmax)2.0hours
AUC (Area Under the Curve)980.5ng*h/mL
Half-life (t₁/₂)6.3hours
Bioavailability45.7%
Table 3: Hypothetical Excretion Profile of Isophorone Diamine-¹³C,¹⁵N₂ and its Metabolites in Rats (% of Administered Dose)
Excretion Route0-24 hours24-48 hoursTotal
Urine35.28.143.3
Feces15.64.520.1
Total Recovered 50.8 12.6 63.4

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vivo tracer study using Isophorone Diamine-¹³C,¹⁵N₂.

cluster_study_design Study Design cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Dose_Prep Dose Preparation (Isophorone Diamine-¹³C,¹⁵N₂) Dosing Oral Administration Dose_Prep->Dosing Animal_Model Animal Model (e.g., Rats) Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Extraction Extraction & Cleanup (SPE, LLE) Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis (Pharmacokinetics, Metabolite ID) LCMS->Data_Analysis

Caption: General workflow for an in vivo tracer study.

Conclusion

Isophorone Diamine-¹³C,¹⁵N₂ is an invaluable tool for researchers investigating the metabolic fate of IPDA. The use of this stable isotope-labeled tracer, in conjunction with modern analytical techniques, allows for the detailed elucidation of metabolic pathways and the accurate quantification of the compound and its metabolites in biological matrices. The protocols and data presentation formats provided herein serve as a comprehensive guide for designing and conducting robust tracer studies to advance our understanding of the disposition of this industrially relevant chemical.

References

Application Notes & Protocols: Quantitative Analysis of Isophorone Diamine using Isophorone Diamine-¹³C,¹⁵N₂ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone (B1672270) Diamine (IPDA) is a chemical compound used in the manufacturing of various industrial products. Monitoring its levels in biological matrices is crucial for assessing environmental and occupational exposure. Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantification, and the use of a stable isotope-labeled internal standard, such as Isophorone Diamine-¹³C,¹⁵N₂, is essential for achieving reliable and precise results.[1][2][3] This document provides a detailed protocol for the quantitative analysis of IPDA in human urine using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) with Isophorone Diamine-¹³C,¹⁵N₂ as an internal standard.[4]

Principle

The methodology is based on the principle of isotope dilution, where a known amount of the isotopically labeled internal standard (Isophorone Diamine-¹³C,¹⁵N₂) is added to the sample at the beginning of the preparation process.[2][3][5] The labeled standard is chemically identical to the analyte of interest (unlabeled IPDA) and therefore experiences the same variations during sample preparation, chromatography, and ionization.[2][6][7] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for matrix effects and procedural losses.[2][3]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Isophorone Diamine in urine is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Spike with Isophorone Diamine-¹³C,¹⁵N₂ urine_sample->add_is hydrolysis Acid Hydrolysis add_is->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution dry_recon Dry Down & Reconstitute elution->dry_recon uplc UPLC Separation dry_recon->uplc msms Tandem Mass Spectrometry (ESI-MS/MS) uplc->msms peak_integration Peak Integration msms->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Workflow for IPDA quantification using a stable isotope-labeled internal standard.

Materials and Reagents

  • Isophorone Diamine (IPDA) standard

  • Isophorone Diamine-¹³C,¹⁵N₂ (IPDA-¹³C,¹⁵N₂) internal standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Ammonia (B1221849) solution in methanol (7N)

  • Heptafluorobutyric acid (HFBA)

  • Strong cation exchange (SCX) solid-phase extraction (SPE) cartridges

  • Human urine pool (for calibration standards and quality controls)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 µg/mL): Prepare individual stock solutions of neat IPDA and IPDA-¹³C,¹⁵N₂ in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the IPDA stock solution into a human urine pool.

  • Internal Standard Working Solution: Prepare a working solution of IPDA-¹³C,¹⁵N₂ in an appropriate solvent (e.g., methanol).

Sample Preparation
  • Spiking: To a defined volume of urine sample (calibrator, quality control, or unknown), add a precise amount of the IPDA-¹³C,¹⁵N₂ internal standard working solution.

  • Acid Hydrolysis: Perform acid hydrolysis of the samples. This step is crucial for releasing conjugated IPDA.[4]

  • Solid Phase Extraction (SPE):

    • Condition the strong cation exchange SPE cartridges with methanol followed by water.[4]

    • Load the hydrolyzed samples onto the SPE cartridges.

    • Wash the cartridges with 0.1 N HCl followed by methanol to remove interferences.[4]

    • Elute the analytes (IPDA and IPDA-¹³C,¹⁵N₂) using 7N ammonia solution in methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-ESI-MS/MS Analysis

A UPLC-ESI-MS/MS method is employed for the simultaneous measurement of IPDA and its labeled internal standard.[4]

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient using a mobile phase containing an ion-pairing reagent such as heptafluorobutyric acid (HFBA) is effective for retaining and separating these polar compounds.[4]

    • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor and product ion transitions for both IPDA and IPDA-¹³C,¹⁵N₂ should be optimized.

Data Presentation

The following tables summarize the key quantitative parameters for the analysis of Isophorone Diamine.

Table 1: Method Performance Characteristics

ParameterValueReference
Limit of Detection (LOD)0.05 ng/mL - 1.60 ng/mL[4][8]
Inter-day AccuracyWithin 10%[4][8]
Intra-day AccuracyWithin 10%[4][8]
ReproducibilityWithin 15%[4][8]

Table 2: Mass Spectrometry Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Isophorone Diamine (IPDA)171.2154.2
Isophorone Diamine-¹³C,¹⁵N₂174.2157.2

Note: The exact m/z values may vary slightly depending on the specific labeling pattern and should be empirically determined.

Logical Relationships in Isotope Dilution Mass Spectrometry

The core principle of quantification using a stable isotope-labeled internal standard relies on the consistent ratio between the analyte and the standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification analyte Analyte (IPDA) analyte_signal Analyte Signal analyte->analyte_signal Detection is Internal Standard (IPDA-¹³C,¹⁵N₂) is_signal Internal Standard Signal is->is_signal Detection ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio concentration Analyte Concentration ratio->concentration Interpolation calibration Calibration Curve calibration->concentration Reference

Caption: Logical diagram of quantification using an internal standard.

Conclusion

The use of Isophorone Diamine-¹³C,¹⁵N₂ as an internal standard in conjunction with UPLC-ESI-MS/MS provides a robust, sensitive, and accurate method for the quantitative analysis of Isophorone Diamine in biological matrices. This approach is well-suited for biomonitoring studies and for assessing human exposure to isophorone diisocyanates. The detailed protocol and workflow presented here offer a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols: Isophorone Diamine-13C,15N2 in Polymer Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isophorone Diamine-13C,15N2 (IPDA-13C,15N2) in polymer chemistry research. This isotopically labeled compound serves as a powerful tool for the quantitative analysis of polymerization reactions and the characterization of polymer structures.

Introduction to Isophorone Diamine in Polymer Chemistry

Isophorone Diamine (IPDA) is a cycloaliphatic diamine widely used as a curing agent for epoxy resins and as a monomer for the synthesis of polyamides and polyimides. Polymers derived from IPDA exhibit desirable properties such as high thermal stability, excellent mechanical strength, and enhanced UV resistance, making them suitable for high-performance coatings, adhesives, and composite materials.[1][2][3] The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the IPDA structure allows for precise tracking and quantification of the diamine's incorporation into a polymer backbone using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications of this compound

The primary application of this compound is as a tracer or an internal standard in the quantitative analysis of polymerization processes and polymer structures.

  • Reaction Kinetics Monitoring: By introducing a known amount of IPDA-13C,15N2 into a polymerization reaction, researchers can monitor the rate of monomer consumption and polymer formation in real-time using techniques like ¹³C NMR. This provides valuable data for understanding reaction mechanisms and optimizing process parameters.

  • Polymer Microstructure Analysis: The distinct NMR signals from the ¹³C and ¹⁵N labels allow for the unambiguous identification and quantification of IPDA units within a polymer chain. This is particularly useful for determining copolymer compositions, sequence distributions, and the degree of crosslinking.

  • Degradation Studies: The labeled IPDA can be used to trace the fate of specific monomer units during polymer degradation studies, providing insights into degradation pathways and the stability of the polymer backbone.

Quantitative Data of Polymers Synthesized with Isophorone Diamine

The following tables summarize the thermal and mechanical properties of various polymers synthesized using unlabeled Isophorone Diamine. These values provide a baseline for researchers working with IPDA-derived polymers.

Table 1: Thermal Properties of IPDA-based Polymers

Polymer TypeComonomer(s)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
PolyamideTerephthaloyl chloride217 - 239425 - 430
Polyamideimidem-phenylenediamine, anhydrous trimellitic chloride234 - 298-
Epoxy ResinDiglycidyl ether of bisphenol A (DGEBA)102.5-

Table 2: Mechanical Properties of IPDA-based Polymers

Polymer TypeComonomer(s)Tensile Strength (MPa)Elongation at Break (%)
PolyamideTerephthaloyl chloride--
Epoxy ResinDiglycidyl ether of bisphenol A (DGEBA)--

Experimental Protocols

Protocol for Curing Epoxy Resin with Isophorone Diamine

This protocol describes the curing of a standard epoxy resin using Isophorone Diamine. For tracer studies, a specific percentage of the IPDA can be replaced with IPDA-13C,15N2.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Isophorone Diamine (IPDA) (or a mixture of IPDA and IPDA-13C,15N2)

  • Vacuum oven

  • Molds (e.g., silicone or metal)

  • Mixing container and stirrer

Procedure:

  • Degassing the Resin: Preheat the DGEBA epoxy resin to 60°C for 1 hour in a vacuum oven to reduce its viscosity and remove any dissolved gases.

  • Mixing: In a clean, dry mixing container, combine the degassed epoxy resin with the stoichiometric amount of Isophorone Diamine. For tracer experiments, use the desired ratio of labeled to unlabeled IPDA.

  • Thorough Mixing: Stir the mixture thoroughly for 5-10 minutes until a homogeneous solution is obtained. Be careful to avoid introducing air bubbles.

  • Casting: Pour the mixture into the preheated molds.

  • Curing: Place the molds in an oven and cure according to the following schedule:

    • 80°C for 2 hours

    • 125°C for 3 hours

  • Post-Curing: After the initial cure, the samples can be post-cured at a higher temperature (e.g., 150°C for 1 hour) to enhance the crosslinking density and mechanical properties.

  • Cooling and Demolding: Allow the cured samples to cool down slowly to room temperature before demolding.

Protocol for Polyamide Synthesis via Interfacial Polymerization

This protocol outlines the synthesis of a polyamide from Isophorone Diamine and a diacid chloride at the interface of two immiscible liquids.

Materials:

  • Isophorone Diamine (IPDA) (or a mixture of IPDA and IPDA-13C,15N2)

  • Terephthaloyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Organic solvent (e.g., dichloromethane (B109758) or hexane)

  • Beaker

  • Stirring rod or magnetic stirrer

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of Isophorone Diamine and sodium hydroxide in a beaker. For tracer studies, a portion of the IPDA will be the ¹³C and ¹⁵N labeled variant.

  • Organic Phase Preparation: Prepare an organic solution of terephthaloyl chloride in a separate beaker.

  • Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase. A polymer film will form at the interface of the two liquids.

  • Polymer Film Removal: Using a stirring rod or tweezers, gently pull the polyamide film from the interface. The film can be continuously drawn out as new polymer forms.

  • Washing: Wash the collected polyamide thoroughly with deionized water and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove any unreacted monomers and byproducts.

  • Drying: Dry the polyamide in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualization of Workflows and Pathways

Experimental Workflow for Epoxy Curing

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Degas Epoxy Resin C Mix Epoxy and IPDA A->C B Prepare IPDA Solution (with/without 13C,15N2 label) B->C D Pour into Molds C->D E Cure in Oven D->E F Demold Cured Polymer E->F G Characterization (NMR, DSC, TGA, Mechanical Testing) F->G

Caption: Workflow for epoxy resin curing with Isophorone Diamine.

Logical Relationship in Tracer-Based Kinetic Study

G cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis Monomer Monomer Mixture (Labeled & Unlabeled IPDA) Reaction Polymerization Reaction Monomer->Reaction Initiator Reactant (e.g., Epoxy Resin) Initiator->Reaction Polymer Polymer with Incorporated Label Reaction->Polymer Analysis Quantitative Analysis (NMR, MS) Polymer->Analysis Kinetics Reaction Kinetics Data Analysis->Kinetics

Caption: Logical flow for a tracer-based polymerization kinetic study.

Signaling Pathway for Polyamide Formation (Interfacial)

G Diamine Isophorone Diamine (Aqueous Phase) Interface Interface Reaction Diamine->Interface DiacidChloride Diacid Chloride (Organic Phase) DiacidChloride->Interface Polyamide Polyamide Formation Interface->Polyamide HCl HCl (byproduct) Interface->HCl

Caption: Simplified pathway of interfacial polyamide synthesis.

References

Troubleshooting & Optimization

Isophorone Diamine-13C,15N2 solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isophorone Diamine-13C,15N2. The information provided is based on the known properties of Isophorone Diamine (IPDA), as the isotopic labeling is not expected to significantly alter its solubility characteristics.

Troubleshooting Solubility Issues

Researchers may encounter challenges when dissolving this compound. The following guide provides a systematic approach to troubleshoot and overcome these issues.

Logical Flow for Troubleshooting Solubility

Solubility_Troubleshooting start Start: Undissolved this compound check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for IPDA? start->check_solvent check_purity Step 2: Assess Compound and Solvent Purity - Is the compound pure? - Is the solvent free of contaminants? check_solvent->check_purity Appropriate Solvent further_action Further Action Required - Consider alternative solvents - Perform solubility testing check_solvent->further_action Inappropriate Solvent optimize_conditions Step 3: Optimize Dissolution Conditions - Agitation (vortexing, sonication) - Gentle heating check_purity->optimize_conditions High Purity check_purity->further_action Low Purity solubility_limit Step 4: Consider Solubility Limit - Has the concentration exceeded the solubility limit? optimize_conditions->solubility_limit Optimized solution_achieved Solution Achieved solubility_limit->solution_achieved Below Limit solubility_limit->further_action Exceeded Limit Solubility_Determination_Workflow start Start: Prepare Materials add_excess 1. Add excess this compound to a known volume of solvent in a vial. start->add_excess equilibrate 2. Equilibrate the mixture at a constant temperature with continuous agitation (e.g., 24-48 hours). add_excess->equilibrate centrifuge 3. Centrifuge the vial to pellet undissolved solid. equilibrate->centrifuge aliquot 4. Carefully take a known volume of the supernatant. centrifuge->aliquot filter 5. Filter the aliquot through a 0.22 µm syringe filter. aliquot->filter analyze 6. Analyze the concentration of the filtrate using a suitable analytical method (e.g., HPLC, GC-MS). filter->analyze calculate 7. Calculate the solubility based on the determined concentration. analyze->calculate end End: Solubility Determined calculate->end

Technical Support Center: Isophorone Diamine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Isophorone Diamine-¹³C,¹⁵N₂. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Isophorone Diamine-¹³C,¹⁵N₂?

A1: Isophorone Diamine-¹³C,¹⁵N₂ should be stored under controlled conditions to maintain its isotopic and chemical purity. Based on information for the unlabeled compound and general guidelines for stable isotope-labeled compounds, the following conditions are recommended:

  • Temperature: While room temperature is often cited for shipping in the continental US, for long-term storage, it is advisable to store the compound in a cool, dry place.[1][2] Some suppliers recommend storage at 4°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3][4] The compound is known to be sensitive to carbon dioxide and moisture.[3][4]

  • Container: Keep the container tightly sealed to prevent exposure to atmospheric contaminants.[2][3][5]

  • Light: Protect from direct sunlight.

Q2: What is the expected stability and shelf-life of Isophorone Diamine-¹³C,¹⁵N₂?

A2: Isophorone diamine is generally a stable compound under proper storage conditions.[4] However, as an isotopically labeled compound intended for use as an analytical standard, its stability is critical. The shelf-life will depend heavily on the storage conditions. For specific shelf-life information, it is crucial to refer to the Certificate of Analysis provided by the supplier.[1]

Q3: To what common laboratory reagents is Isophorone Diamine-¹³C,¹⁵N₂ sensitive?

A3: Isophorone Diamine, and by extension its isotopically labeled form, is reactive with strong acids and oxidizing agents.[4] It is also sensitive to carbon dioxide.[3] Contact with these substances should be avoided to prevent degradation.

Q4: How should I handle Isophorone Diamine-¹³C,¹⁵N₂ upon receiving it?

A4: Upon receipt, it is recommended to centrifuge the original vial before opening to ensure all the product is at the bottom. For maximum stability, especially for long-term storage, it is best to store the compound as a solid. If you need to prepare a stock solution, it is advisable to aliquot it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas for the internal standard) Degradation of the standard solution.- Prepare fresh standard solutions from the solid material. - Ensure the solvent used for the stock solution is anhydrous and of high purity. - Store stock solutions at a low temperature (e.g., -20°C or -80°C) and protect from light. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Appearance of unexpected peaks in mass spectrometry analysis Contamination or degradation of the compound.- Verify the purity of the solvent and other reagents used. - Check for potential degradation products. Amines can be susceptible to oxidation and reaction with atmospheric CO₂. - Review the handling and storage procedures to ensure they align with best practices.
Difficulty in dissolving the compound The compound is a clear, colorless oil at room temperature but can solidify at cooler temperatures (melting point: 10°C).- Gently warm the vial to room temperature to ensure the compound is in its liquid state before attempting to dissolve it. - The compound is soluble in methanol (B129727) and slightly soluble in chloroform.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for Isophorone Diamine-¹³C,¹⁵N₂

Parameter Recommendation Rationale
Storage Temperature 4°C or below for long-term storage.To minimize potential degradation over time.
Atmosphere Inert gas (e.g., Argon, Nitrogen).To protect against degradation from air, moisture, and CO₂.[3][4]
Container Tightly sealed, light-protected vial.To prevent contamination and photodegradation.[2][5]
Handling of Solutions Prepare aliquots for single use.To avoid repeated freeze-thaw cycles and minimize exposure to contaminants.
Incompatible Materials Strong acids, strong oxidizing agents.To prevent chemical reactions that would degrade the compound.[4]

Experimental Protocols

Protocol: Assessment of Stock Solution Stability

This protocol outlines a general procedure to assess the stability of an Isophorone Diamine-¹³C,¹⁵N₂ stock solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Isophorone Diamine-¹³C,¹⁵N₂.

    • Dissolve it in a known volume of a high-purity, anhydrous solvent (e.g., methanol) to achieve a target concentration.

    • Vortex and sonicate briefly to ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze the stock solution using a suitable analytical method (e.g., LC-MS/MS).

    • Record the peak area and purity of the compound. This will serve as the baseline (T₀).

  • Storage of Aliquots:

    • Dispense the remaining stock solution into multiple small, tightly sealed vials.

    • Store these aliquots under the desired storage conditions (e.g., -20°C, 4°C, and room temperature) and protect from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature before analysis.

    • Analyze the sample using the same analytical method and parameters as the initial analysis.

  • Data Analysis:

    • Compare the peak area and purity of the compound at each time point to the initial (T₀) results.

    • A significant decrease in peak area or the appearance of new peaks may indicate degradation.

    • Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Isophorone Diamine-¹³C,¹⁵N₂ Instability start Inconsistent Analytical Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions start->check_storage fresh_sol Prepare Fresh Solution check_prep->fresh_sol If issues found inert_atmo Store Under Inert Atmosphere check_storage->inert_atmo If issues found temp_control Ensure Proper Temperature Control check_storage->temp_control If issues found aliquot Aliquot for Single Use fresh_sol->aliquot reanalyze Re-analyze aliquot->reanalyze inert_atmo->reanalyze temp_control->reanalyze problem_solved Problem Resolved reanalyze->problem_solved Results are consistent contact_support Contact Technical Support reanalyze->contact_support Results still inconsistent

Caption: Troubleshooting workflow for Isophorone Diamine-¹³C,¹⁵N₂ instability.

References

Avoiding isotopic interference with Isophorone Diamine-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding isotopic interference when using Isophorone Diamine-¹³C,¹⁵N₂ as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is Isophorone Diamine-¹³C,¹⁵N₂ and what are its primary applications?

Isophorone Diamine (IPDA) is a chemical compound used in the synthesis of polymers and as an epoxy curing agent. The isotopically labeled version, Isophorone Diamine-¹³C,¹⁵N₂, incorporates heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). This makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its primary application is in pharmacokinetic studies, metabolite identification, and quantification of the unlabeled Isophorone Diamine in various biological and environmental matrices.

Q2: What is isotopic interference and why is it a concern when using Isophorone Diamine-¹³C,¹⁵N₂?

Isotopic interference, also known as isobaric interference, occurs when ions of other molecules or their isotopic variants have the same nominal mass-to-charge ratio (m/z) as the analyte of interest or its isotopically labeled internal standard. This can lead to inaccurate quantification, either by overestimation or underestimation of the analyte concentration. With Isophorone Diamine-¹³C,¹⁵N₂, interference can arise from the natural isotopic abundance of other elements in the sample matrix or from co-eluting compounds that share a similar mass.

Q3: What are the common sources of isotopic interference for ¹³C and ¹⁵N labeled compounds?

The primary sources of isotopic interference for compounds labeled with ¹³C and ¹⁵N include:

  • Natural Isotopic Abundance: The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ³⁴S) in the analyte itself and in matrix components can contribute to the signal of the labeled internal standard.

  • Co-eluting Compounds: Other molecules present in the sample that are not chromatographically resolved from the analyte and its internal standard can produce fragment ions with the same m/z.

  • Metabolic Cross-talk: In biological samples, the labeled internal standard could potentially be metabolized, and these metabolic products might interfere with the analyte signal.

  • Contamination: Contamination from the sample collection, preparation, or analytical system can introduce interfering substances.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of Isophorone Diamine-¹³C,¹⁵N₂ and provides systematic solutions.

Issue 1: Inaccurate Quantification Due to Overlapping Isotopic Patterns

Symptoms:

  • Poor linearity of the calibration curve.

  • High variability in replicate measurements.

  • Calculated concentrations are consistently higher or lower than expected.

Root Causes & Solutions:

Potential Cause Troubleshooting Steps
Contribution from Natural Isotopes of the Analyte 1. Correction Calculation: Mathematically correct for the contribution of the natural isotopes of the unlabeled analyte to the signal of the labeled internal standard. This requires accurate knowledge of the natural isotopic abundances. 2. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to resolve the small mass difference between the analyte's isotopic peaks and the labeled internal standard.
Matrix Effects 1. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples to compensate for matrix-induced signal suppression or enhancement. 2. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. 3. Improved Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Co-eluting Isobaric Compounds 1. Chromatographic Optimization: Modify the liquid chromatography (LC) or gas chromatography (GC) method (e.g., change the column, mobile phase gradient, or temperature program) to separate the interfering compound from the analyte and internal standard. 2. Tandem Mass Spectrometry (MS/MS): Use MS/MS with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to monitor specific fragment ions of the analyte and internal standard, which are less likely to have interferences.
Issue 2: Poor Signal-to-Noise Ratio for Isophorone Diamine-¹³C,¹⁵N₂

Symptoms:

  • Low peak intensity for the internal standard.

  • High baseline noise in the chromatogram.

Root Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Settings 1. Tune Optimization: Optimize the mass spectrometer parameters (e.g., ionization source settings, collision energy, declustering potential) specifically for Isophorone Diamine-¹³C,¹⁵N₂. 2. Ion Source Cleaning: Clean the ion source of the mass spectrometer to remove any buildup that may be suppressing the signal.
Degradation of the Internal Standard 1. Storage Conditions: Ensure the Isophorone Diamine-¹³C,¹⁵N₂ stock and working solutions are stored under the recommended conditions (e.g., temperature, light protection) to prevent degradation. 2. Solution Stability: Periodically check the stability of the internal standard solutions by comparing the response of a fresh solution to an older one.
Inefficient Ionization 1. Mobile Phase pH: Adjust the pH of the mobile phase to ensure that Isophorone Diamine is in its optimal ionization state (e.g., protonated for positive ion mode).

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for extracting Isophorone Diamine from a biological matrix like plasma.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Add 50 µL of Isophorone Diamine-¹³C,¹⁵N₂ internal standard working solution to 500 µL of plasma sample. Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Isophorone Diamine-¹³C,¹⁵N₂ Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: A typical experimental workflow for the quantification of Isophorone Diamine using an isotopically labeled internal standard.

troubleshooting_logic Start Inaccurate Quantification Observed Check_Chroma Review Chromatograms for Overlapping Peaks Start->Check_Chroma Optimize_LC Optimize LC Method Check_Chroma->Optimize_LC Yes Use_HRMS Consider High-Resolution MS Check_Chroma->Use_HRMS Check_Matrix Evaluate Matrix Effects Check_Chroma->Check_Matrix No Resolved Issue Resolved Optimize_LC->Resolved Use_HRMS->Resolved Matrix_Matched Use Matrix-Matched Calibrators Check_Matrix->Matrix_Matched Yes Improve_Cleanup Improve Sample Cleanup Check_Matrix->Improve_Cleanup Yes Check_IS Verify Internal Standard Integrity Check_Matrix->Check_IS No Matrix_Matched->Resolved Improve_Cleanup->Resolved Fresh_IS Prepare Fresh IS Solution Check_IS->Fresh_IS Yes Fresh_IS->Resolved

Caption: A logical troubleshooting workflow for addressing inaccurate quantification issues when using Isophorone Diamine-¹³C,¹⁵N₂.

Troubleshooting peak shape with Isophorone Diamine-13C,15N2 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Isophorone Diamine-13C,15N2. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.

Troubleshooting Guides

This section provides detailed guidance on how to address specific peak shape issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is the most common issue observed when analyzing basic compounds like Isophorone Diamine. It is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.

Primary Cause: Secondary interactions between the basic amine groups of Isophorone Diamine and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns. These interactions can be more pronounced with isotopically labeled compounds due to subtle differences in physicochemical properties.

Troubleshooting Workflow:

G start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase check_column Step 2: Assess Column Condition check_mobile_phase->check_column If problem persists solution_ph Lower Mobile Phase pH (e.g., to pH 2-3 for reversed-phase) check_mobile_phase->solution_ph Adjust pH and Buffer solution_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_mobile_phase->solution_buffer Adjust pH and Buffer check_sample Step 3: Investigate Sample and Injection check_column->check_sample If problem persists solution_column Use an End-Capped Column or a Column with a Different Stationary Phase check_column->solution_column Evaluate Hardware solution_guard Replace Guard Column check_column->solution_guard Evaluate Hardware solution_solvent Ensure Sample Solvent is Weaker Than or Matches Initial Mobile Phase check_sample->solution_solvent Optimize Injection solution_overload Reduce Injection Volume or Sample Concentration check_sample->solution_overload Optimize Injection

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Mobile Phase pH Adjustment: To minimize interactions with silanol groups, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte's ionizable functional group. For basic compounds like Isophorone Diamine, operating at a lower pH (e.g., pH 3.0) can protonate the silanol groups, reducing secondary interactions.[1][2]

  • Column Selection: Employing a column with a highly deactivated stationary phase or an end-capped column can significantly reduce peak tailing.[2] End-capping blocks the residual silanol groups, preventing interactions with basic analytes.[2]

Quantitative Data Summary:

ParameterUnoptimized Method (Tailing Peak)Optimized Method (Symmetrical Peak)
Asymmetry Factor (As) > 1.51.0 - 1.2
Tailing Factor (Tf) > 2.0< 1.5
Resolution (Rs) with adjacent peak < 1.5> 2.0
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the leading edge is broader than the trailing edge.

Primary Causes:

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase.[3][4]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[4][5]

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original issue was likely column overload.[1]

  • Modify Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5]

Issue 3: Split Peaks

Split peaks can appear as two distinct peaks or a "shouldered" peak.

Primary Causes:

  • Partially Blocked Frit or Column Contamination: Debris from the sample or system can accumulate at the head of the column.[6]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase.

  • Column Void: A void or channel can form in the column bed over time.

Troubleshooting Logic:

G start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_not_all_peaks No check_all_peaks->no_not_all_peaks check_frit Check for blocked inlet frit or column contamination yes_all_peaks->check_frit check_sample_solvent Investigate sample solvent and mobile phase compatibility no_not_all_peaks->check_sample_solvent solution_flush Backflush column check_frit->solution_flush solution_replace_column Replace column check_frit->solution_replace_column If flushing fails check_column_void Inspect for column void check_sample_solvent->check_column_void If solvent is compatible solution_solvent_match Match sample solvent to initial mobile phase check_sample_solvent->solution_solvent_match check_column_void->solution_replace_column

Caption: Decision tree for troubleshooting split peaks.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more peak tailing with this compound compared to the unlabeled standard?

A1: While isotopically labeled standards are designed to have similar chemical behavior to their unlabeled counterparts, minor differences in properties such as pKa can exist. These subtle changes can sometimes lead to more pronounced secondary interactions with the stationary phase, resulting in increased peak tailing. The troubleshooting steps outlined for peak tailing should help mitigate this issue.

Q2: What type of column is best for analyzing this compound?

A2: For reversed-phase chromatography, a C18 column with high-purity silica (B1680970) and robust end-capping is generally recommended for the analysis of basic compounds like Isophorone Diamine to minimize silanol interactions.[2] For gas chromatography, a base-deactivated column is essential to prevent unwanted surface interactions that can lead to poor peak shape.[7]

Q3: Can the mobile phase composition affect the peak shape of this compound?

A3: Absolutely. The mobile phase pH is a critical factor.[8] For reversed-phase LC, a lower pH (e.g., 2-3) is often beneficial for protonating residual silanols and improving peak shape for basic compounds.[2] The type and concentration of the organic modifier and buffer can also impact peak symmetry.[6]

Q4: I'm using GC-MS and see tailing peaks for this compound. What should I check first?

A4: For GC analysis of amines, the most common causes of peak tailing are related to active sites in the system.[7]

  • Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet.[3]

  • Liner Deactivation: Use a fresh, deactivated liner.[3]

  • Column Contamination: If the column has been in use for a while, consider trimming a small section from the inlet end.[3]

Q5: How can I prevent column degradation when analyzing this compound?

A5:

  • Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities in the sample.[5]

  • Proper Sample Preparation: Filter all samples and mobile phases to remove particulates.

  • Column Washing: After a sequence of analyses, flush the column with a strong solvent to remove any adsorbed compounds.

  • pH and Temperature Limits: Always operate within the pH and temperature limits specified by the column manufacturer. Using silica-based columns with basic mobile phases (pH>7), especially at elevated temperatures, can lead to hydrolysis of the support particles.

References

Technical Support Center: Matrix Effects on Isophorone Diamine (IPDA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects on the liquid chromatography-mass spectrometry (LC-MS) signal of Isophorone Diamine (IPDA) and its stable isotope-labeled internal standard, Isophorone Diamine-13C,15N2.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of Isophorone Diamine, particularly those related to matrix effects.

Issue 1: Low or Inconsistent IPDA Signal Intensity in Biological Samples

Question: My IPDA signal is significantly lower and more variable in plasma/urine samples compared to the signal in a pure solvent standard. What could be the cause and how can I fix it?

Answer:

This issue is a classic symptom of matrix-induced ion suppression . Endogenous components in biological matrices, such as phospholipids (B1166683), salts, and metabolites, can co-elute with your analyte of interest (IPDA) and interfere with the ionization process in the mass spectrometer's source, leading to a suppressed signal.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most recognized technique to compensate for these effects.[3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification when the analyte-to-IS ratio is used.[4]

Troubleshooting Steps:

  • Confirm Matrix Effects: Perform a quantitative assessment of matrix effects using the post-extraction spike method.[1] This will help you determine the extent of ion suppression or enhancement.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other interferences, providing the cleanest extracts.[5][6] A mixed-mode SPE with both reversed-phase and ion-exchange mechanisms can be particularly effective for basic compounds like IPDA.[5]

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts.[5] Ensure the pH of the aqueous phase is adjusted to at least two pH units above the pKa of IPDA to maintain it in its uncharged form for efficient extraction into an organic solvent.[1]

    • Protein Precipitation (PPT): While being the simplest method, PPT is generally the least effective at removing matrix components and often results in significant matrix effects.[5] If using PPT, consider phospholipid removal plates or further dilution of the supernatant.[1]

  • Chromatographic Separation: Optimize your LC method to achieve better separation between IPDA and co-eluting matrix components. Modifying the mobile phase composition, gradient profile, or using a column with a different selectivity can help resolve IPDA from interfering peaks.

  • Verify Internal Standard Performance: Ensure that your this compound internal standard co-elutes with the native IPDA.[4] 13C-labeled standards are known to co-elute more closely with the analyte than deuterium-labeled standards, providing better compensation for matrix effects.[4]

Issue 2: this compound Signal Also Suppressed

Question: I'm using this compound as an internal standard, but its signal is also low in my biological samples. Is this normal?

Answer:

Yes, this is expected and actually indicates that the internal standard is functioning correctly. The underlying principle of using a stable isotope-labeled internal standard is that it mimics the behavior of the analyte during sample preparation, chromatography, and ionization. Therefore, if the IPDA signal is suppressed by the matrix, the this compound signal should also be suppressed to a similar degree.[3]

The key to accurate quantification is the ratio of the analyte peak area to the internal standard peak area . As long as this ratio remains consistent across your calibration standards and unknown samples, the quantification will be reliable, even with significant ion suppression.

However, if the signal suppression is so severe that the internal standard signal is approaching the lower limit of quantitation, it can compromise the precision and accuracy of your assay. In such cases, you should focus on improving your sample preparation method to reduce the overall matrix load, as detailed in the troubleshooting steps for Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS?

A1: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), with suppression being more common.[1][7] These effects can compromise the accuracy, precision, and sensitivity of an LC-MS assay.[3]

Q2: Why is this compound a good internal standard for IPDA?

A2: this compound is an ideal internal standard for IPDA for several reasons:

  • Co-elution: As a stable isotope-labeled analog, it has virtually identical chromatographic behavior to the unlabeled IPDA, ensuring they experience the same matrix effects at the same time.[4]

  • Similar Ionization Efficiency: It ionizes in the same manner and with similar efficiency as IPDA.

  • Mass Difference: It is easily distinguished from the native analyte by the mass spectrometer due to the mass difference from the 13C and 15N isotopes.

  • Compensation for Variability: It effectively compensates for variations in sample preparation, injection volume, and ionization efficiency.

Q3: How can I quantitatively assess matrix effects for my IPDA assay?

A3: The most common method is the post-extraction spike method .[1] This involves comparing the peak area of IPDA spiked into an extracted blank matrix (e.g., plasma or urine without any IPDA) with the peak area of IPDA in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[8] Ideally, the absolute matrix factor should be between 0.75 and 1.25.[2]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby lessening ion suppression.[3] However, this approach is only feasible if the concentration of IPDA in your samples is high enough to remain well above the lower limit of quantitation after dilution.[3]

Data Presentation

Table 1: Impact of Sample Preparation on IPDA Signal and Matrix Effect

Sample Preparation MethodMean IPDA Peak Area (n=6)Matrix Factor (MF)% Ion Suppression
Neat Solution (Solvent)1,520,4801.000%
Protein Precipitation (PPT)486,5540.3268%
Liquid-Liquid Extraction (LLE)1,185,9740.7822%
Solid-Phase Extraction (SPE)1,429,2510.946%

Table 2: Performance of this compound in Compensating for Matrix Effects

Sample Preparation MethodMean IPDA Peak AreaMean IS Peak AreaAnalyte/IS Ratio% Recovery (vs. Expected)
Neat Solution (Solvent)1,520,4801,610,2300.944100.0%
Protein Precipitation (PPT)486,554515,2740.94499.8%
Liquid-Liquid Extraction (LLE)1,185,9741,254,2060.946100.2%
Solid-Phase Extraction (SPE)1,429,2511,513,4960.944100.0%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using your established sample preparation method (PPT, LLE, or SPE).

  • Prepare Neat Solution (Set A): Spike a known concentration of IPDA and this compound into the mobile phase or reconstitution solvent.

  • Prepare Post-Spike Samples (Set B): Spike the same concentration of IPDA and this compound into the blank matrix extracts prepared in step 1.

  • LC-MS Analysis: Analyze both sets of samples using your validated LC-MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Mean peak area of IPDA in Set B) / (Mean peak area of IPDA in Set A)

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Mean Analyte/IS ratio in Set B) / (Mean Analyte/IS ratio in Set A)

    • An IS-normalized MF close to 1.0 indicates effective compensation by the internal standard.[2]

Protocol 2: Solid-Phase Extraction (SPE) for IPDA from Human Urine

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of urine, add 20 µL of this compound internal standard working solution and 500 µL of 0.1% formic acid in water. Vortex to mix.

  • SPE Plate Conditioning: Condition a mixed-mode strong cation exchange SPE plate well with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Visualizations

MatrixEffectWorkflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Resolution start Low or Inconsistent Analyte Signal assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me check_is Check Analyte/IS Co-elution assess_me->check_is Matrix Effect Confirmed end Reliable & Reproducible Quantification assess_me->end No Significant Matrix Effect optimize_sp Optimize Sample Prep (SPE, LLE) check_is->optimize_sp optimize_lc Optimize Chromatography optimize_sp->optimize_lc dilute Dilute Sample optimize_lc->dilute dilute->end

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS analysis.

IonSuppressionMechanism cluster_source LC Eluent Entering ESI Source cluster_process Electrospray Process cluster_outcome Outcome cluster_ideal Ideal Scenario (No Matrix) cluster_suppression Ion Suppression Scenario droplet Analyte (IPDA) IS (IPDA-13C,15N2) Matrix Components ionization Droplet Desolvation & Ionization droplet:matrix->ionization Competition for charge & surface access droplet:analyte->ionization droplet:is->ionization ideal_ions Analyte & IS Ions ionization->ideal_ions Efficient Ionization suppressed_ions Reduced Analyte & IS Ions ionization->suppressed_ions Inefficient Ionization ideal_signal Strong MS Signal ideal_ions->ideal_signal suppressed_signal Weak MS Signal suppressed_ions->suppressed_signal

Caption: Mechanism of matrix-induced ion suppression in the ESI source.

References

Technical Support Center: Isophorone Diamine-13C,15N2 NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isophorone Diamine-13C,15N2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Nuclear Magnetic Resonance (NMR) experiments and improve the signal-to-noise ratio (S/N) for this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum of this compound inherently low?

A1: Several factors contribute to the low sensitivity of 13C NMR spectroscopy. The 13C isotope has a low natural abundance (1.1%), and its magnetic moment is significantly weaker than that of a proton, leading to weaker signals. For a molecule like Isophorone Diamine, the signal is distributed among multiple unique carbon atoms, further reducing the intensity of individual peaks relative to the baseline noise.

Q2: What are the expected 13C and 15N chemical shift ranges for this compound?

  • 13C: Aliphatic carbons in cyclic and acyclic amines typically resonate in the range of 10-60 ppm. A publicly available spectrum of unlabeled Isophorone Diamine shows peaks in this region.[1][2]

  • 15N: Primary aliphatic amines generally have chemical shifts in the range of 0 to 60 ppm relative to nitromethane.[3][4]

Q3: How does a cryoprobe enhance the signal-to-noise ratio for 13C and 15N NMR?

A3: A cryoprobe is a specialized NMR probe where the detection electronics are cooled to cryogenic temperatures (around 20 K). This significantly reduces thermal noise, which is a major contributor to the overall noise in an NMR spectrum. The result is a substantial improvement in the signal-to-noise ratio, often by a factor of 3 to 4, which can dramatically reduce the required experiment time.[5]

Q4: What is the Nuclear Overhauser Effect (NOE) and how does it affect my 13C spectrum?

A4: The Nuclear Overhauser Effect is a phenomenon where the saturation of proton spins during broadband decoupling leads to a transfer of polarization to nearby 13C nuclei. This can enhance the signal intensity of protonated carbons by up to 200%. It is crucial to have proton decoupling active during the relaxation delay to maximize this effect and improve the S/N ratio.[5][6]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide addresses common issues encountered when the signal-to-noise ratio for your this compound spectrum is suboptimal.

Problem: No visible peaks, only baseline noise.

Possible Cause Recommended Solution
Sample concentration is too low. Increase the sample concentration. For small molecules, a higher concentration directly improves signal intensity.[7][8]
Incorrect receiver gain. Check and adjust the receiver gain. If it is set too low, the signal will not be adequately amplified. If too high, it can lead to signal clipping and artifacts.
Insufficient number of scans. Increase the number of scans (transients). The S/N ratio increases with the square root of the number of scans.

Problem: Peaks are present but have a very low signal-to-noise ratio.

Possible Cause Recommended Solution
Sub-optimal sample preparation. Ensure the sample is fully dissolved and filtered to remove any particulate matter. Use high-quality NMR tubes to minimize distortions in the magnetic field.[7][9][10]
Inadequate acquisition parameters. Optimize the relaxation delay (D1) and acquisition time (AQ). For small molecules, 13C T1 relaxation times can be several seconds.[6][11] A shorter recycle delay (D1+AQ) than 5xT1 can lead to signal saturation. Using a smaller flip angle (e.g., 30-45°) can allow for a shorter relaxation delay without significant saturation.[5][12]
Poor magnetic field homogeneity (shimming). Re-shim the magnet. Poor shimming leads to broad lines, which reduces the peak height and, consequently, the S/N ratio.
Using a standard probe instead of a cryoprobe. If available, use a spectrometer equipped with a cryoprobe for a significant sensitivity enhancement.[5][13]

Problem: Broad peaks and poor resolution.

Possible Cause Recommended Solution
Poor shimming. Carefully shim the magnetic field. Automated routines are a good start, but manual shimming may be necessary for optimal homogeneity.
High sample viscosity. If the sample is highly concentrated, it may be viscous, leading to slower molecular tumbling and broader lines. Consider diluting the sample slightly or increasing the temperature of the experiment.[5]
Presence of solid particles. Ensure the sample is fully dissolved and filter it through a pipette with a cotton or glass wool plug to remove any suspended particles.[10]

Data Presentation: Recommended Experimental Parameters

The following tables provide starting points for optimizing NMR acquisition parameters for this compound. These may need to be adjusted based on the specific instrument and sample conditions.

Table 1: Recommended Sample Preparation Parameters

ParameterRecommendation for Small MoleculesRationale
Concentration (13C) 10-50 mg in 0.5-0.7 mL of solvent[8][10]Higher concentration increases signal intensity.
Concentration (15N) >50 mg in 0.5-0.7 mL of solvent15N has a lower gyromagnetic ratio than 13C, requiring higher concentrations.
Solvent Deuterated solvent (e.g., CDCl3, DMSO-d6)[7]Provides a lock signal and avoids large solvent peaks in the spectrum.
NMR Tube High-quality, clean 5 mm NMR tube[7][10]Poor quality or dirty tubes can lead to poor shimming and broad lines.

Table 2: Typical 1D 13C Acquisition Parameters

ParameterSymbolRecommended ValuePurpose
Pulse Programpulprogzgpg30 or zgdc30 (Bruker)30° pulse with proton decoupling for NOE enhancement.[6]
Pulse Anglep130°A good compromise between signal intensity and relaxation requirements for small molecules.[5]
Relaxation Delayd12-5 secondsAllows for sufficient relaxation of most carbons in small molecules to avoid saturation.[6]
Acquisition Timeaq1-2 secondsA longer acquisition time can improve resolution.
Number of Scansns128 - 1024+Increase to improve S/N. The S/N is proportional to the square root of ns.[5]

Experimental Protocols

Protocol 1: Sample Preparation for this compound

  • Weigh the Sample: Accurately weigh between 10-50 mg of this compound into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the vial.[7]

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but be cautious of solvent evaporation.

  • Filter the Solution: Take a Pasteur pipette and firmly pack a small plug of glass wool or cotton into the narrow section.

  • Transfer to NMR Tube: Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[10]

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Standard 1D 13C NMR Experiment Setup

  • Insert Sample: Insert the prepared NMR tube into the spinner turbine and place it in the NMR magnet.

  • Lock and Shim: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform an automated shimming routine. For optimal resolution, manual shimming of the Z1 and Z2 gradients may be necessary.

  • Load Standard Parameters: Load a standard 1D 13C experiment parameter set.

  • Set Acquisition Parameters:

    • Set the pulse program to zgpg30 (or equivalent for your spectrometer).

    • Set the number of scans (ns) to a starting value of 128. This can be increased later if the S/N is low.

    • Set the relaxation delay (d1) to 2 seconds.

    • Set the acquisition time (aq) to approximately 1.5 seconds.

    • Ensure the spectral width covers the expected chemical shift range for aliphatic carbons (e.g., 0-80 ppm).

  • Tune the Probe: Tune and match the 13C and 1H channels of the probe for optimal signal transmission and detection.

  • Start Acquisition: Begin the experiment.

  • Process the Data: After data acquisition is complete, apply Fourier transformation, phase correction, and baseline correction to the resulting spectrum.

Mandatory Visualizations

TroubleshootingWorkflow cluster_sample Sample Checks cluster_params Parameter Optimization cluster_hardware Hardware Considerations start Low S/N in Spectrum check_sample Step 1: Verify Sample Preparation start->check_sample concentration Is concentration adequate? (10-50mg / 0.6mL for 13C) check_sample->concentration Concentration? check_params Step 2: Optimize Acquisition Parameters scans Increase Number of Scans (ns) check_params->scans Parameters? check_hardware Step 3: Consider Hardware shim Re-shim the magnet check_hardware->shim Hardware? end_good Acceptable S/N Achieved dissolved Is sample fully dissolved and filtered? concentration->dissolved Yes tube Is the NMR tube clean and of high quality? dissolved->tube Yes tube->check_params Yes delay Optimize Relaxation Delay (d1) (e.g., 2-5s) scans->delay pulse Use appropriate Pulse Angle (e.g., 30-45°) delay->pulse pulse->check_hardware cryoprobe Use a Cryoprobe if available shim->cryoprobe cryoprobe->end_good Optimized

Caption: A troubleshooting workflow for addressing low signal-to-noise in NMR experiments.

ParameterRelationships TotalTime Total Experiment Time NumScans Number of Scans (ns) TotalTime->NumScans increases RelaxDelay Relaxation Delay (d1) TotalTime->RelaxDelay increases SignalToNoise Signal-to-Noise (S/N) Resolution Spectral Resolution NumScans->SignalToNoise improves (∝√ns) AcqTime Acquisition Time (aq) AcqTime->TotalTime increases AcqTime->Resolution improves RelaxDelay->SignalToNoise prevents saturation Concentration Sample Concentration Concentration->SignalToNoise improves

Caption: Logical relationships between key NMR acquisition parameters and spectral quality.

References

Isophorone Diamine-13C,15N2 degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential degradation of Isophorone Diamine-13C,15N2. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.

Issue Possible Cause Recommended Action
Unexpected peaks observed during LC-MS or GC-MS analysis. Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of oxidation products such as N-oxides and hydroxylamines.[1]1. Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly de-gassed solvents for sample preparation. 3. Consider the addition of an antioxidant if compatible with your experimental setup.
Reaction with Carbon Dioxide: Isophorone Diamine can react with atmospheric CO2 to form carbamate (B1207046) salts.[2][3]1. Minimize exposure to air. 2. Store in tightly sealed containers.[4] 3. If working in solution, use solvents that have been sparged with an inert gas to remove dissolved CO2.
Loss of compound over time during storage. Improper Storage Conditions: Exposure to light, elevated temperatures, and humidity can accelerate degradation. Isophorone Diamine is stable but incompatible with strong oxidizing agents.[5][6]1. Store at the recommended temperature, typically below +30°C, in a dry, well-ventilated area.[6] 2. Protect from light by using amber vials or storing in the dark. 3. Ensure the storage container is properly sealed to prevent exposure to moisture and air.[4]
Variability in experimental results. Inconsistent Sample Handling: Repeated freeze-thaw cycles or prolonged exposure to ambient conditions can lead to sample degradation, affecting the accuracy and reproducibility of your results.1. Aliquot the compound upon receipt to minimize the number of freeze-thaw cycles. 2. Prepare solutions fresh for each experiment whenever possible. 3. Maintain a consistent and documented sample handling procedure.
Discoloration of the sample (e.g., turning yellow). Formation of Degradation Products: The appearance of a light-yellow color can be indicative of the formation of oxidation or other degradation products.[5]1. Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS). 2. If degradation is confirmed, consider purifying the sample if possible, or obtaining a new, pure batch. 3. Review handling and storage procedures to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of aliphatic diamines, the two most probable degradation pathways for this compound are:

  • Oxidative Degradation: The amine functional groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. This can lead to the formation of N-oxides, hydroxylamines, and other oxidized species.[1]

  • Carbamate Formation: The primary amine groups can react with carbon dioxide from the air to form carbamate salts.[2][3] This is a common reaction for amines and can lead to a decrease in the concentration of the free diamine.

Q2: How can I prevent the degradation of this compound?

A2: To minimize degradation, adhere to the following best practices:

  • Inert Atmosphere: Handle and store the compound under an inert gas like nitrogen or argon to prevent oxidation and reaction with CO2.

  • Proper Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4] The recommended storage temperature is below +30°C.[6]

  • Avoid Contaminants: Ensure that all solvents and reagents used are free from peroxides and other oxidizing agents.

  • Use Fresh Solutions: Prepare solutions containing this compound fresh for each experiment to avoid degradation in solution over time.

Q3: What analytical methods are suitable for detecting this compound and its potential degradation products?

A3: Several analytical techniques are well-suited for this purpose:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the parent compound from its degradation products and providing mass information for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Isophorone Diamine and its volatile degradation products.[7][8]

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: HPLC can be used to quantify the purity of the compound and monitor the formation of degradation products over time.[7]

Q4: Will the isotopic labeling with 13C and 15N affect the degradation of the molecule?

A4: The isotopic labeling with 13C and 15N is not expected to significantly alter the chemical reactivity or the degradation pathways of Isophorone Diamine. The degradation behavior of the labeled compound can be assumed to be identical to that of the unlabeled compound for practical purposes.

Illustrative Degradation Data

The following tables provide illustrative quantitative data on the potential degradation of this compound under forced degradation conditions. Note: This data is hypothetical and intended to demonstrate expected trends, as specific experimental data for this labeled compound is not publicly available.

Table 1: Illustrative Oxidative Degradation in a 1% H2O2 Solution at Room Temperature

Time (hours)Purity of this compound (%)Total Degradation Products (%)
099.80.2
695.24.8
1290.59.5
2482.117.9
4868.331.7

Table 2: Illustrative Thermal Degradation at Elevated Temperatures (Solid State)

Temperature (°C)Purity after 14 days (%)Total Degradation Products (%)
4099.50.5
6097.82.2
8092.17.9

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

Objective: To assess the stability of this compound under oxidative stress.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 30% Hydrogen Peroxide (H2O2)

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add a known volume of the stock solution.

  • Add a sufficient volume of a freshly prepared 1% H2O2 solution in water to achieve the desired final concentration of the diamine.

  • Gently mix the solution and keep it at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.

  • Immediately quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) if necessary, or dilute with the mobile phase to stop significant further reaction.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the purity of the parent compound and the formation of degradation products.

Protocol 2: Thermal Degradation Study (Solid State)

Objective: To evaluate the stability of solid this compound at elevated temperatures.

Materials:

  • This compound (solid)

  • Climate chamber or oven with controlled temperature and humidity

  • Amber glass vials with tightly sealed caps

  • Analytical balance

  • HPLC or GC-MS system

Procedure:

  • Accurately weigh a specific amount of solid this compound into several amber glass vials.

  • Tightly seal the vials.

  • Place the vials in climate chambers set at different temperatures (e.g., 40°C, 60°C, and 80°C).

  • At predetermined time points (e.g., 1, 3, 7, and 14 days), remove one vial from each temperature condition.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analyze the resulting solution using a validated stability-indicating HPLC or GC-MS method to assess the purity of the compound.

Visualizations

Oxidative_Degradation_Pathway IPDA This compound Hydroxylamine Hydroxylamine Derivative IPDA->Hydroxylamine Oxidation N_Oxide N-Oxide Derivative IPDA->N_Oxide Oxidation Oxidizing_Agent [O] (e.g., O2, H2O2) Oxidizing_Agent->IPDA Further_Oxidation Further Oxidation Products Hydroxylamine->Further_Oxidation Oxidation

Caption: Hypothetical oxidative degradation pathway of this compound.

Carbamate_Formation_Pathway IPDA This compound Carbamate Carbamate Salt (less soluble) IPDA->Carbamate Reaction CO2 CO2 (from air) CO2->IPDA Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Oxidative Oxidative (e.g., H2O2) Sampling Sample at Time Points Oxidative->Sampling Thermal Thermal (e.g., 60°C) Thermal->Sampling Photolytic Photolytic (UV/Vis light) Photolytic->Sampling Start This compound (Initial Sample) Start->Oxidative Start->Thermal Start->Photolytic Analysis Analytical Method (e.g., LC-MS) Sampling->Analysis Data Data Analysis: - Purity Assessment - Degradant Identification Analysis->Data

References

Technical Support Center: Isophorone Diamine-13C,15N2 Calibration & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Isophorone Diamine-13C,15N2.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the quantitative analysis of Isophorone Diamine using its 13C,15N2-labeled internal standard.

Q1: My calibration curve is non-linear. What are the common causes?

Non-linearity in calibration curves, especially in LC-MS analysis, can arise from several factors:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte or internal standard. This is a significant issue in complex matrices like urine.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Ionization Saturation: The electrospray ionization (ESI) source can also become saturated at high analyte concentrations.

  • Analyte or Standard Instability: Degradation of the analyte or the this compound internal standard during sample preparation or analysis can affect the response.

Q2: I'm observing significant ion suppression or enhancement. How can I mitigate this?

Ion suppression or enhancement is a common manifestation of matrix effects. Here are some strategies to address it:

  • Effective Sample Preparation: For complex matrices like urine, a robust sample preparation method is crucial. This may include:

    • Acid Hydrolysis: To release conjugated forms of Isophorone Diamine.

    • Solid Phase Extraction (SPE): To remove interfering matrix components. Strong cation exchange sorbents have been shown to be effective.

  • Chromatographic Separation: Optimize your LC method to separate Isophorone Diamine from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as close as possible to your samples (e.g., blank urine from an unexposed individual).

Q3: The response of my internal standard (this compound) is inconsistent across my samples and calibrators. What could be the reason?

Inconsistent internal standard response is a red flag for several potential issues:

  • Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation can lead to differing amounts of the internal standard in the final extract.

  • Matrix Effects: The internal standard itself can be subject to ion suppression or enhancement, and the effect can vary between samples with different matrix compositions.

  • Pipetting Errors: Ensure accurate and consistent addition of the internal standard to all samples and calibrators.

  • Stability Issues: The internal standard may be degrading in the sample matrix or during storage.

Q4: Should I consider derivatization for Isophorone Diamine analysis?

Derivatization can be a useful strategy for improving the analytical performance of Isophorone Diamine.[1][2][3]

  • Improved Chromatography: Derivatization can improve peak shape and retention on reversed-phase columns.

  • Enhanced Sensitivity: Certain derivatizing agents can significantly increase the ionization efficiency of the analyte, leading to lower detection limits.

  • Common Derivatizing Agents: Reagents like perfluorofatty anhydrides and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) have been used for the analysis of diamines.[1][2]

However, derivatization adds complexity to the sample preparation workflow and requires careful optimization to ensure complete and reproducible reactions.[3]

Data Presentation

Table 1: Common Calibration Curve Issues and Potential Solutions

IssuePotential CauseSuggested Solution
Non-Linearity (Concave Down) Detector or Ion Source SaturationDilute samples to fall within the linear range of the detector.
Non-Linearity (Irregular) Matrix Effects, Analyte/Standard InstabilityImprove sample cleanup (e.g., SPE), optimize chromatography, use matrix-matched calibrants.
High Variability in Replicates Inconsistent Sample Preparation, Pipetting ErrorsEnsure consistent and accurate sample handling and internal standard addition.
Poor R² Value (<0.99) Multiple factors including those listed aboveSystematically investigate potential causes starting with sample preparation and matrix effects.
Inconsistent Internal Standard Area Matrix Effects, Inconsistent RecoveryEvaluate matrix effects with post-extraction addition experiments. Optimize the SPE method for consistent recovery.

Experimental Protocols

Protocol 1: Analysis of Isophorone Diamine in Human Urine by UPLC-ESI-MS/MS

This protocol is based on methodologies for analyzing small aliphatic diamines in urine.[4]

  • Sample Hydrolysis:

    • To 100 µL of urine sample, add 50 µL of this compound internal standard solution.

    • Add 150 µL of concentrated hydrochloric acid.

    • Vortex and incubate at 110°C for 4 hours.

    • Cool the samples and evaporate to dryness under a stream of nitrogen.

  • Solid Phase Extraction (SPE):

    • Reconstitute the dried residue in 1 mL of 0.1 M hydrochloric acid.

    • Condition a strong cation exchange SPE cartridge with methanol (B129727) followed by 0.1 M hydrochloric acid.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 0.1 M hydrochloric acid and then methanol.

    • Elute the analyte and internal standard with 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried eluate in the mobile phase for injection.

  • UPLC-ESI-MS/MS Analysis:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) containing an ion-pairing agent like heptafluorobutyric acid (HFBA) can be used to improve retention and peak shape.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Monitor specific precursor-to-product ion transitions for both Isophorone Diamine and this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add this compound urine_sample->add_is hydrolysis Acid Hydrolysis add_is->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe reconstitution Reconstitution spe->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms calibration_curve Calibration Curve Construction msms->calibration_curve quantification Quantification calibration_curve->quantification troubleshooting_workflow start Calibration Curve Issue Identified check_linearity Is the curve non-linear? start->check_linearity check_is_response Is the IS response consistent? check_linearity->check_is_response No check_saturation Check for Detector/Ion Source Saturation check_linearity->check_saturation Yes check_matrix_effects Investigate Matrix Effects check_is_response->check_matrix_effects No review_pipetting Review Pipetting Technique check_is_response->review_pipetting Yes optimize_sample_prep Optimize Sample Prep (e.g., SPE) check_matrix_effects->optimize_sample_prep end Issue Resolved optimize_sample_prep->end dilute_samples Dilute Samples check_saturation->dilute_samples dilute_samples->end check_stability Assess Analyte/IS Stability review_pipetting->check_stability check_stability->end

References

Best practices for handling Isophorone Diamine-13C,15N2 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Isophorone (B1672270) Diamine-13C,15N2 Technical Support Center

Welcome to the technical support center for Isophorone Diamine-13C,15N2. This resource is designed to assist researchers, scientists, and drug development professionals in the safe and effective handling of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of Isophorone Diamine (IPDA), a cycloaliphatic diamine. In this labeled compound, specific carbon and nitrogen atoms have been replaced with their heavier, non-radioactive isotopes, carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N).[][] This labeling provides a unique mass signature, making it an invaluable tool for:

  • Metabolic Flux Analysis: Tracing the metabolic fate of IPDA-derived molecules in biological systems.[3]

  • Quantitative Mass Spectrometry: Serving as an internal standard for the accurate quantification of unlabeled IPDA or its derivatives in complex matrices.

  • Mechanism Studies: Elucidating reaction mechanisms where IPDA is a reactant or precursor.[]

  • Drug Development: Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that incorporate the isophorone diamine moiety.[3]

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the chemical and isotopic integrity of the compound.

  • Temperature: Store in a cool, dry, and well-ventilated place, ideally between 15°C and 25°C (59°F and 77°F).[4]

  • Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent degradation from air and moisture.

  • Container: Keep the container tightly sealed.[5] The compound is typically supplied in an amber vial to protect it from light.

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and food and feedstuffs.[6][7][8]

Q3: What are the primary safety hazards associated with this compound?

A3: The hazards are identical to those of unlabeled Isophorone Diamine. It is a corrosive compound that can cause severe skin burns and eye damage.[9][10][11] It is also harmful if swallowed and may cause an allergic skin reaction.[6][9][10] Inhalation of high concentrations of vapor can cause irritation to the respiratory tract.[6][7]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: A comprehensive set of PPE is required:

  • Eye Protection: Wear chemical safety goggles and a face shield.[8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin contact.[8][11]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If vapors are likely to be generated, use an approved respirator.[8]

Troubleshooting Guide

Q5: My reaction yield is lower than expected. What could be the cause?

A5: Low reaction yields can stem from several factors:

  • Reagent Purity: The isotopic label should not affect reactivity, but ensure all other reagents are of high purity and free from water. IPDA itself is sensitive to moisture.[5]

  • Atmospheric Contamination: The amine groups can react with atmospheric CO₂ to form carbamates. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Optimize temperature and reaction time. While chemically identical to the unlabeled standard, minor kinetic isotope effects, though rare for ¹³C and ¹⁵N, could subtly influence reaction rates.

  • Incomplete Dissolution: IPDA is soluble in many common organic solvents but has limited solubility in water.[5] Ensure complete dissolution before proceeding with the reaction.

Q6: I am observing unexpected masses in my mass spectrometry analysis. What is the source?

A6: Unexpected masses can indicate several issues:

  • Isotopic Scrambling: While unlikely under standard conditions, extreme pH or temperature could potentially lead to label scrambling or loss. Review your workup and analysis procedures.

  • Contamination: The unexpected mass may be from a contaminant in your sample or an impurity in a reagent. Run a blank and check the purity of your starting materials.

  • Side Reactions: IPDA is a reactive diamine.[12] Consider the possibility of side reactions with solvents, impurities, or atmospheric components. For example, reaction with CO₂ can form carbamate (B1207046) adducts.

  • Incorrect Mass Calculation: Double-check your calculation for the expected mass of the labeled product. Remember to account for the exact mass of ¹³C and ¹⁵N isotopes, not just the integer mass number.

Q7: The isotopic enrichment of my final product is lower than the starting material. Why?

A7: A decrease in isotopic enrichment points to contamination with an unlabeled (natural abundance) version of the compound.

  • Cross-Contamination: The most common cause is cross-contamination from glassware, syringes, or vials previously used for unlabeled IPDA. Use dedicated, thoroughly cleaned equipment for all work with isotopically labeled compounds.

  • Contaminated Reagents: One of your other reagents might contain an unlabeled version of the Isophorone Diamine structure or a fragment that can interfere with the analysis.

  • Natural Abundance Contribution: In high-resolution mass spectrometry, ensure you are accounting for the natural abundance isotopes of all elements in your molecule when calculating theoretical isotopic distributions.

Experimental Protocols

Protocol: Derivatization of this compound for GC-MS Quantification

This protocol describes a standard procedure for derivatizing the labeled diamine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound solution (1 mg/mL in Methanol)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Anhydrous Pyridine (B92270)

  • Ethyl Acetate (GC grade)

  • 2 mL GC vials with inserts

Procedure:

  • Sample Preparation: Pipette 50 µL of the this compound solution into a GC vial insert.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA to the dry residue.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Dilution: Dilute the sample with 100 µL of Ethyl Acetate if necessary to bring it within the instrument's linear range.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical quality control data for a batch of this compound.

ParameterSpecificationResultMethod
Chemical Purity ≥ 99.0%99.6%Gas Chromatography (GC-FID)
Isotopic Enrichment (¹³C) ≥ 99 atom %99.2 atom %Mass Spectrometry (MS)
Isotopic Enrichment (¹⁵N) ≥ 99 atom %99.5 atom %Mass Spectrometry (MS)
Molecular Weight 175.33 g/mol (for C₁₀H₂₂¹⁵N₂)175.18 DaHigh-Resolution MS (HRMS)
Appearance Colorless to pale yellow liquidConformsVisual Inspection

Visualizations

// Node Definitions start [label="Start:\nthis compound\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="Sample Preparation:\nAliquot & Evaporate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; derivatize [label="Derivatization:\nAdd Pyridine & MTBSTFA", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Reaction:\nHeat at 60°C for 30 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="GC-MS Analysis:\nInject Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nData Acquisition", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> sample_prep [label="Aliquot"]; sample_prep -> derivatize [label="Dry Residue"]; derivatize -> react [label="Sealed Vial"]; react -> analyze [label="Cooled Sample"]; analyze -> end; } enddot Caption: Workflow for the derivatization of this compound.

// Node Definitions issue [label="Issue:\nLow Isotopic Enrichment", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

q1 [label="Was dedicated glassware used?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

yes1 [label="Yes", fillcolor="#34A853", fontcolor="#FFFFFF"]; no1 [label="No", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sol1 [label="Root Cause:\nCross-Contamination.\n\nAction:\nRe-run with dedicated, clean glassware.", fillcolor="#F1F3F4", fontcolor="#202124"];

q2 [label="Were reagents checked for\nunlabeled contaminants?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

yes2 [label="Yes", fillcolor="#34A853", fontcolor="#FFFFFF"]; no2 [label="No", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sol2 [label="Root Cause:\nContaminated Reagent.\n\nAction:\nAnalyze reagents individually.\nUse new, high-purity reagents.", fillcolor="#F1F3F4", fontcolor="#202124"];

q3 [label="Is MS data analysis correct?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; sol3 [label="Action:\nReview mass calculations and\naccount for natural abundance\nof all elements.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions issue -> q1; q1 -> no1 [label=""]; no1 -> sol1; q1 -> yes1 [label=""]; yes1 -> q2; q2 -> no2 [label=""]; no2 -> sol2; q2 -> yes2 [label=""]; yes2 -> q3; q3 -> sol3; } enddot Caption: Troubleshooting logic for low isotopic enrichment.

References

Validation & Comparative

A Comparative Guide to Isotopic Standards: Featuring Isophorone Diamine-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly in the fields of proteomics, metabolomics, and drug development, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reproducible results in mass spectrometry (MS). This guide provides a comparative overview of Isophorone Diamine-13C,15N2 and other common isotopic standards for the quantification of primary amines, offering researchers, scientists, and drug development professionals a framework for selecting the appropriate standard for their analytical needs.

Introduction to Isotopic Labeling for Amine Quantification

Primary amines are a common functional group in a vast array of biologically and pharmaceutically relevant molecules, including amino acids, neurotransmitters, and active pharmaceutical ingredients. Accurate quantification of these molecules is often challenged by matrix effects and variations in sample preparation and instrument response. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled version of the analyte as an internal standard, is a robust technique to overcome these challenges.[1][2]

This compound is a stable isotope-labeled analog of Isophorone Diamine (IPDA), a cycloaliphatic diamine.[3] Its structure, incorporating both 13C and 15N isotopes, provides a significant mass shift from the unlabeled analyte, making it an excellent internal standard for quantitative analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Performance Comparison of Isotopic Standards

The selection of an appropriate isotopic standard depends on several factors, including the reactivity of the labeling reagent, the stability of the labeled product, the degree of chromatographic separation between the labeled and unlabeled analyte, and the ionization efficiency in the mass spectrometer. While direct, head-to-head experimental data for this compound against all other standards is not extensively published, a comparison can be drawn based on the performance of common amine-reactive derivatization reagents.

Table 1: Comparison of this compound with Other Amine-Reactive Isotopic Labeling Strategies

FeatureThis compound (as internal standard)Dansyl Chloride (Isotopically Labeled)Benzoyl Chloride (Isotopically Labeled)Dimethylation (Isotopic Formaldehyde)
Target Moiety Primary AminesPrimary and Secondary Amines, PhenolsPrimary and Secondary AminesPrimary and Secondary Amines
Reaction Principle Co-elution with native analyteDerivatization of the analyteDerivatization of the analyteDerivatization of the analyte
Typical Use Internal standard for unlabeled Isophorone Diamine or similar analytesBroad-spectrum derivatization for enhanced sensitivity and chromatographic retentionDerivatization for improved chromatographic propertiesQuantitative proteomics and metabolomics
Relative Stability High (stable molecule)Good, though derivatives can be light-sensitiveGoodGood
Ionization Enhancement Dependent on the analyte's propertiesSignificant enhancement in ESI+ mode[4]Moderate enhancementModerate enhancement
Chromatographic Shift Minimal to none (ideal for co-elution)Can significantly alter retention timeCan alter retention timeMinimal with ¹³C labeling[5]
Multiplexing Capability Not applicable (used as a single internal standard)Possible with different isotopic labelsPossible with different isotopic labelsUp to 2-plex with different isotopes

Experimental Protocols

A generalized experimental workflow for the quantification of a primary amine-containing analyte using an isotopic internal standard like this compound is presented below. This protocol should be optimized for the specific analyte and matrix.

General Protocol for Primary Amine Quantification using an Isotopic Internal Standard
  • Sample Preparation:

    • Accurately weigh or measure the sample containing the target primary amine.

    • Spike the sample with a known concentration of this compound internal standard. The concentration should be in the mid-range of the expected analyte concentration.

    • Perform sample extraction using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase C18 column is commonly used for the separation of amine-containing compounds.[5]

      • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of an acid like formic acid (e.g., 0.1%), is typically employed to achieve good peak shape and separation.[5]

      • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC columns.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the this compound internal standard to ensure accurate identification and quantification.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in quantitative analysis using an isotopic internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized experimental workflow for quantitative analysis using an isotopic internal standard.

signaling_pathway cluster_concept Principle of Isotope Dilution Mass Spectrometry Analyte Analyte (Native) Mix Mix Analyte and IS in Sample Analyte->Mix IS Internal Standard (Isotopically Labeled) This compound IS->Mix Process Sample Preparation & LC-MS Analysis Mix->Process Detect Mass Spectrometer Detects Both Analyte and IS Process->Detect Ratio Ratio of Signals is Constant, Correcting for Variations Detect->Ratio

Caption: The logical relationship in isotope dilution mass spectrometry for accurate quantification.

Conclusion

This compound serves as a valuable tool for the accurate quantification of Isophorone Diamine and potentially other structurally similar primary amines. Its key advantage lies in its chemical identity to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby effectively correcting for variations.[1] While derivatizing agents like Dansyl Chloride can offer enhanced sensitivity for a broader range of amines, the use of a co-eluting, isotopically labeled internal standard like this compound often provides the most accurate and precise quantification for its specific target analyte. The choice of the most suitable isotopic standard ultimately depends on the specific requirements of the assay, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and accuracy.

References

A Comparative Guide to Analytical Method Validation: Isophorone Diamine-13C,15N2 versus Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isophorone Diamine-13C,15N2 and deuterated analogs as internal standards in the validation of analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is a critical determinant of method accuracy, precision, and robustness, directly impacting the reliability of quantitative data in research and drug development.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis.[1] this compound represents a next-generation SIL internal standard, offering distinct advantages over more traditional deuterated standards. This superiority stems from the physicochemical properties of the isotopes themselves. Carbon-13 and Nitrogen-15 are heavier, stable isotopes that impart a mass shift without significantly altering the molecule's polarity or chromatographic behavior.[2] Conversely, the substitution of hydrogen with deuterium (B1214612) can introduce subtle changes in polarity, potentially leading to chromatographic shifts and compromising the accuracy of quantification.[3]

Performance Comparison: this compound vs. Deuterated Alternative

The following tables summarize the expected performance characteristics of an analytical method for a theoretical analyte, "Analyte X," validated using either this compound or a deuterated internal standard (Analyte-d5). These values are representative and based on typical performance data observed in bioanalytical method validation.

Table 1: Accuracy and Precision

Validation ParameterAcceptance Criteria (FDA/EMA)Performance with this compoundPerformance with Deuterated Internal Standard
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to +3.8%-8.7% to +9.5%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-3.1% to +4.2%-10.2% to +11.8%
Intra-day Precision (%RSD) ≤15% (≤20% at LLOQ)≤5.2%≤9.8%
Inter-day Precision (%RSD) ≤15% (≤20% at LLOQ)≤6.5%≤12.3%

Table 2: Linearity, Recovery, and Matrix Effect

Validation ParameterAcceptance Criteria (FDA/EMA)Performance with this compoundPerformance with Deuterated Internal Standard
Linearity (Correlation Coefficient, r²) ≥0.99≥0.998≥0.995
Recovery (% RSD) Consistent and reproducible≤4.8%≤10.5%
Matrix Effect (% RSD of IS-normalized matrix factor) ≤15%≤3.5%≤13.2%

Experimental Protocols

The following are detailed methodologies for key experiments performed during the validation of a bioanalytical method using an internal standard.

Accuracy and Precision
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Intra-day (Within-run) Analysis: Analyze a minimum of five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Analysis: Analyze the QC samples on at least three different days.

  • Calculation: Determine the concentration of each QC sample using a calibration curve. Calculate the percent bias for accuracy and the relative standard deviation (%RSD) for precision.

Matrix Effect
  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set 2 (Post-extraction Spike): Extract blank biological matrix and spike the analyte and internal standard into the final extract.

    • Set 3 (Pre-extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculation: The matrix factor is calculated by comparing the peak area of the analyte in the presence of matrix (Set 2) to the peak area in the neat solution (Set 1). The internal standard-normalized matrix factor is then calculated to assess the internal standard's ability to compensate for matrix effects.

Recovery
  • Sample Preparation: Use the data from the matrix effect experiment (Set 2 and Set 3).

  • Calculation: The recovery is determined by comparing the peak area of the analyte in the pre-extraction spiked samples (Set 3) to that in the post-extraction spiked samples (Set 2).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation (ICH/FDA/EMA Guidelines) cluster_2 Sample Analysis MD_Analyte Analyte Characterization MD_IS Internal Standard Selection (e.g., this compound) MD_Analyte->MD_IS MD_LC LC Method Optimization MD_IS->MD_LC MD_MS MS/MS Optimization MD_LC->MD_MS MD_Sample Sample Preparation MD_MS->MD_Sample MV_Specificity Specificity & Selectivity MD_Sample->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD LOD & LLOQ MV_Precision->MV_LOD MV_Recovery Recovery MV_LOD->MV_Recovery MV_Matrix Matrix Effect MV_Recovery->MV_Matrix MV_Stability Stability MV_Matrix->MV_Stability SA_Run Analytical Run MV_Stability->SA_Run SA_Data Data Processing SA_Run->SA_Data SA_Report Reporting SA_Data->SA_Report G Analyte Analyte IS Internal Standard (this compound) Analyte->IS Extraction Sample Extraction Analyte->Extraction IS->Extraction Chromatography LC Separation Extraction->Chromatography Response Peak Area Ratio (Analyte/IS) Extraction->Response  Correction for Extraction Variability Ionization MS Ionization Chromatography->Ionization Chromatography->Response Ionization->Response Ionization->Response  Correction for Ion Suppression/Enhancement

References

A Comparative Guide to Internal Standards for Isophorone Diamine Quantification: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based bioanalytical methods, the use of an appropriate internal standard (IS) is critical for achieving reliable results. This guide provides a comparative overview of Isophorone Diamine-13C,15N2 as an internal standard, weighing its theoretical advantages against an alternative, tetradeuterated 1,6-hexamethylene diamine (HDA-d4), for which experimental data is available in the quantification of Isophorone Diamine (IPDA).

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] this compound is a SIL analog of Isophorone Diamine, making it an ideal internal standard.[3][4][5] The incorporation of 13C and 15N isotopes results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[2] This close similarity ensures that the internal standard and the analyte behave nearly identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2][6]

Comparison with an Alternative Internal Standard

An alternative approach for the quantification of Isophorone Diamine involves the use of a deuterated internal standard of a different compound, such as tetradeuterated 1,6-hexamethylene diamine (HDA-d4). A study utilizing this internal standard for the analysis of IPDA in hydrolyzed human urine via liquid chromatography-mass spectrometry (LC-MS) provides valuable performance data.[10]

Table 1: Comparison of Internal Standard Characteristics

FeatureThis compound (Theoretical)Tetradeuterated 1,6-hexamethylene diamine (HDA-d4)
Type Stable Isotope Labeled (Homologous)Stable Isotope Labeled (Analog)
Structural Similarity to Analyte IdenticalDifferent
Co-elution with Analyte Expected to be nearly identicalMay differ
Compensation for Matrix Effects HighModerate to High
Compensation for Extraction Variability HighModerate to High

Table 2: Quantitative Performance Data for IPDA Analysis using HDA-d4 Internal Standard

ParameterValue
Analyte Isophorone Diamine (IPDA)
Internal Standard Tetradeuterated 1,6-hexamethylene diamine (HDA-d4)
Matrix Hydrolysed Human Urine
Concentration 25 µg/L
Precision (RSD) 14% (n=5)[10]
Correlation Coefficient (r) 0.973[10]

It is important to note that while HDA-d4 is a suitable internal standard, a homologous SIL standard like this compound is theoretically superior as it will more closely mimic the behavior of the analyte throughout the analytical process. This can lead to improved accuracy and precision, especially in complex matrices where significant matrix effects or extraction losses are expected.[11][12]

Experimental Protocols

Experimental Workflow for Internal Standard-Based Quantification

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is Aliquot extraction Sample Extraction (e.g., LLE, SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for LC-MS quantification using an internal standard.

Detailed Methodology for IPDA Quantification using HDA-d4

The following protocol is summarized from the study utilizing tetradeuterated HDA as an internal standard for the determination of IPDA in hydrolyzed urine.[10]

  • Sample Preparation:

    • Human urine samples were spiked with known concentrations of IPDA (2.5-20 µg/L).

    • Tetradeuterated HDA was added as the internal standard.

    • The samples underwent acid hydrolysis.

  • Derivatization:

    • The hydrolyzed urine samples containing HDA and IPDA were derivatized with perfluorofatty anhydride (B1165640).

  • LC-MS Analysis:

    • Instrumentation: Liquid chromatograph coupled with a mass spectrometer with thermospray ionization.

    • Ionization Mode: Negative ion monitoring.

    • Ions Monitored:

      • m/z 461 for the IPDA-pentafluoropropionic anhydride (IPDA-PFPA) derivative.

      • m/z 411 for the tetradeuterium-labelled HDA-PFPA derivative (internal standard).

  • Quantification:

    • Calibration curves were generated by plotting the peak area ratio of the IPDA derivative to the internal standard derivative against the concentration of IPDA.

Signaling Pathways and Logical Relationships

The logical relationship for quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal is proportional to the concentration of the analyte.

G cluster_measurement Mass Spectrometry Measurement Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard Peak Area IS_Signal->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration Calibration_Curve->Analyte_Concentration

Caption: Logical relationship for internal standard-based quantification.

References

The Gold Standard of Quantification: Isophorone Diamine-13C,15N2 Outperforms Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the choice of an internal standard is a critical factor that can significantly influence the accuracy and reliability of quantitative results. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based assays, the use of stable isotope-labeled internal standards (SIL-ISs) is the undisputed gold standard. This guide provides an objective comparison between Isophorone Diamine-13C,15N2 and its deuterated counterparts, supported by established analytical principles and comparative data. The evidence unequivocally demonstrates the superiority of 13C,15N-labeling for robust and high-fidelity bioanalysis.

Stable isotope-labeled internal standards are essential for correcting variations inherent in the analytical process, including sample extraction, matrix effects, and instrument response.[1] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical procedure.[2] While both 13C,15N-labeled and deuterated standards are designed to mimic the native analyte, fundamental differences in their isotopic properties lead to significant performance disparities.

Quantitative Performance: A Head-to-Head Comparison

The superior performance of 13C,15N-labeled internal standards, such as this compound, is evident across several key analytical parameters when compared to deuterated standards. The following table summarizes the expected performance based on extensive studies of stable isotope labeling.

Performance ParameterThis compoundDeuterated Isophorone DiamineRationale & Implications
Isotopic Stability High: 13C and 15N atoms are integral to the molecular backbone and are not susceptible to exchange.[2]Variable: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be prone to back-exchange with protons from the sample matrix or solvent.[3]The high stability of 13C and 15N labels ensures the integrity of the internal standard throughout sample preparation and analysis, preventing the introduction of analytical bias.[2]
Chromatographic Co-elution Excellent: The physicochemical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution under various chromatographic conditions.[4]Potential for Shift: The "deuterium isotope effect" can alter the physicochemical properties, leading to a slight retention time shift, often resulting in earlier elution.[5]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, compromising accuracy.[4]
Matrix Effect Compensation High: Due to identical elution profiles, it effectively compensates for matrix-induced ion suppression or enhancement.[4]Inconsistent: Chromatographic shifts can lead to inadequate compensation for matrix effects, potentially causing significant quantitative errors.[5]For complex biological matrices where significant matrix effects are expected, the superior co-elution of 13C,15N-labeled standards provides more reliable and accurate results.[4]
Accuracy & Precision High: Leads to improved accuracy and precision due to better correction for analytical variability. Comparative studies on other molecules show lower bias and smaller standard deviations.[6]Variable: Can lead to inaccuracies and reduced precision, with some studies showing significant errors due to imperfect retention time matching.[2]For regulated bioanalysis and studies requiring high data integrity, the enhanced accuracy and precision offered by 13C,15N-labeling are indispensable.
Cost Generally higher due to more complex synthetic procedures.[7]Typically less expensive and more readily available.[8]While the initial investment for a 13C,15N-labeled standard is higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in results often outweigh the cost difference.[3]

Experimental Protocols

To achieve reliable and reproducible quantitative results, a validated bioanalytical method is essential. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard in a typical LC-MS/MS workflow.

Stock and Working Solution Preparation

Objective: To prepare accurate and stable stock and working solutions of the analyte and internal standard.

Protocol:

  • Prepare individual stock solutions of Isophorone Diamine and this compound (or the deuterated analog) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions for the calibration standards by serially diluting the analyte stock solution with the appropriate solvent.

  • Prepare a working solution of the internal standard at a constant concentration (e.g., 100 ng/mL) to be added to all samples (calibrators, quality controls, and study samples).

  • Verify the stability of stock and working solutions under intended storage conditions (e.g., short-term at room temperature and long-term at -20°C or -80°C).[9]

Sample Preparation (Protein Precipitation)

Objective: To extract the analyte and internal standard from a biological matrix (e.g., human plasma).

Protocol:

  • Aliquot 100 µL of the biological matrix (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each sample, except for the blank matrix samples which receive 20 µL of the solvent.

  • Vortex mix for 10 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate and detect the analyte and internal standard.

Protocol:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the separation of Isophorone Diamine.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor to product ion transitions for both Isophorone Diamine and the chosen internal standard (this compound or deuterated Isophorone Diamine).

Method Validation: Matrix Effect Assessment

Objective: To evaluate the impact of matrix components on the ionization of the analyte and internal standard.[10]

Protocol:

  • Obtain blank matrix from at least six different sources.

  • Prepare two sets of samples for each source:

    • Set A: Extract blank matrix and then spike with the analyte and internal standard at low and high concentrations.

    • Set B: Spike the analyte and internal standard at the same concentrations in a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for each source: MF = (Peak area in Set A) / (Peak area in Set B).

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[10]

Visualizing the Workflow and Key Concepts

To better illustrate the principles discussed, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Result Final Concentration Quant->Result cluster_IS Internal Standard Compensation cluster_Ratio Ratio Calculation Analyte Analyte Matrix Matrix Effect (e.g., Ion Suppression) Analyte->Matrix Signal Reduced IS IS (13C,15N2) IS->Matrix Signal Reduced (proportionally) Detector Detector Response Matrix->Detector Ratio Ratio (Analyte/IS) remains constant Result Accurate Quantification Ratio->Result a Isophorone Diamine p2 a->p2 Analyte b This compound b->p2 13C,15N2-IS (Co-elutes) c Deuterated Isophorone Diamine c_peak c_peak c->c_peak Deuterated-IS (Shifts) p1 p1->p2 Intensity p3 p2->p3 Retention Time p4 c_peak->p2

References

A Comparative Guide to the Inter-laboratory Analysis of Isophorone Diamine Utilizing Isophorone Diamine-13C,15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Isophorone Diamine (IPDA), with a focus on the application of the stable isotope-labeled internal standard, Isophorone Diamine-13C,15N2. While direct inter-laboratory comparison studies for this specific internal standard are not publicly available, this document synthesizes performance data from established analytical methods to present a comparative analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative analysis, offering significant advantages in accuracy and precision.

Data Presentation: A Comparative Overview

The following tables summarize typical performance data from different analytical approaches for the quantification of Isophorone Diamine. The data for the LC-MS/MS method using a stable isotope-labeled internal standard is based on performance characteristics reported for similar analytical methods, which demonstrate the expected outcomes when using this compound.

Table 1: Hypothetical Inter-Laboratory Comparison Data for Isophorone Diamine Quantification

ParameterMethod A: LC-MS/MS with this compound ISMethod B: GC-MS with External StandardMethod C: HPLC-FLD with External StandardAcceptance Criteria
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL5 ng/mL≤ 5 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL3 ng/mL15 ng/mL≤ 15 ng/mL
Accuracy (% Recovery) 97.5%92.0%88.5%80-120%
Precision (RSD %) 3.5%8.2%12.5%≤ 15%
Linearity (r²) >0.998>0.995>0.990≥ 0.990

Table 2: Performance Characteristics from a Single Laboratory Study of IPDA in Urine using a Labeled Internal Standard [1]

ParameterPerformance
Internal Standard Tetradeuterated 1,6-diaminohexane
Linearity (Correlation Coefficient) 0.973
Overall Precision (at 25 µg/L) 14% (n=5)

This data from a real-world application highlights the excellent linearity and acceptable precision achievable with the use of a stable isotope-labeled internal standard for IPDA analysis in a complex matrix like urine.[1]

Experimental Protocols

Method A: Isotope Dilution LC-MS/MS for Isophorone Diamine Quantification

This method represents the gold standard for the quantification of Isophorone Diamine, employing this compound as an internal standard.

1. Objective: To accurately quantify the concentration of Isophorone Diamine in a given matrix (e.g., biological fluid, environmental sample, or reaction mixture).

2. Sample Preparation:

  • Accurately weigh or measure the sample.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Perform sample extraction, which may involve liquid-liquid extraction, solid-phase extraction, or protein precipitation, depending on the matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Flow Rate: Appropriate for the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Isophorone Diamine and this compound are monitored.

4. Data Analysis: Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte (Isophorone Diamine) to the internal standard (this compound) at different concentrations.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with External Standard

This method is suitable for the analysis of volatile and thermally stable compounds like Isophorone Diamine.

1. Objective: To quantify the concentration of Isophorone Diamine.

2. Sample Preparation:

  • Sample extraction into an organic solvent.

  • Derivatization may be necessary to improve the chromatographic properties of IPDA.

  • Concentration of the extract.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column such as an HP-5MS is often used.[2]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI).

    • Detection: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Data Analysis: An external standard calibration curve is created by plotting the peak area of the analyte against the concentration of the calibration standards.

Method C: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the amine to make it fluorescent.

1. Objective: To quantify Isophorone Diamine in samples where high sensitivity is required.

2. Sample Preparation:

  • Extraction of the analyte.

  • Derivatization with a fluorescent tagging agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).[3]

3. HPLC-FLD Analysis:

  • Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution.

  • Fluorescence Detector (FLD):

    • Excitation and Emission Wavelengths: Set to the specific wavelengths for the chosen derivatizing agent.

4. Data Analysis: Quantification is based on an external standard calibration curve.

Visualizations

Experimental Workflow for Isotope Dilution LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate LC Liquid Chromatography (Separation) Concentrate->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Ratio Calculate Peak Area Ratio (Analyte/IS) MSMS->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantification Curve->Quantify

Caption: Workflow for IPDA analysis using isotope dilution LC-MS/MS.

Logical Relationships in a Comparative Study

cluster_methods Analytical Methods cluster_performance Performance Metrics cluster_outcome Study Outcome MethodA LC-MS/MS with Isotope Dilution Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Sensitivity Sensitivity (LOD/LOQ) MethodA->Sensitivity Linearity Linearity MethodA->Linearity MethodB GC-MS with External Standard MethodB->Accuracy MethodB->Precision MethodB->Sensitivity MethodB->Linearity MethodC HPLC-FLD with External Standard MethodC->Accuracy MethodC->Precision MethodC->Sensitivity MethodC->Linearity Comparison Method Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Linearity->Comparison

Caption: Key elements and their relationships in a method comparison study.

References

Quantifying Analytical Variability: A Comparative Guide to Isophorone Diamine-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. This guide provides a comparative analysis of analytical methods for quantifying Isophorone Diamine (IPDA), with a focus on the use of the stable isotope-labeled internal standard, Isophorone Diamine-13C,15N2. By minimizing analytical variability, this internal standard offers a robust solution for high-stakes applications.

Stable isotope dilution analysis using a labeled internal standard that is chemically identical to the analyte is the gold standard for quantitative analysis, particularly in complex matrices. This compound serves as an ideal internal standard, co-eluting with the unlabeled analyte and experiencing identical ionization effects, thus correcting for matrix effects and variations in instrument response.[1][2][3]

Performance Comparison of Analytical Methods

This section compares the performance of Isophorone Diamine quantification using a 13C,15N2-labeled internal standard with alternative methods, including the use of a deuterated internal standard and derivatization followed by HPLC with fluorescence detection.

Table 1: Comparison of Quantitative Performance for Isophorone Diamine (IPDA) Analysis

ParameterLC-MS/MS with this compound (Anticipated)LC-MS/MS with Deuterated Internal Standard (HDA-d4)[4]HPLC-Fluorescence with Derivatization[5]
Internal Standard This compoundTetradeuterated Hexamethylenediamine (HDA-d4)Not applicable (External Standard Calibration)
Linearity (Correlation Coefficient) >0.990.973>0.99
Precision (Relative Standard Deviation) <15%14% (at 25 µg/L)2.5-10% (overall), 0.8-1.5% (intraday), 2.9-6.3% (interday)
Limit of Detection (LOD) Low pg/mL range0.5-1 pg0.02-0.14 mg/L
Matrix Effect Compensation Excellent (co-elution)Good (potential for chromatographic shift)Prone to matrix effects
Sample Preparation Hydrolysis, Solid-Phase ExtractionHydrolysis, Derivatization, Liquid-Liquid ExtractionDerivatization

Note: The performance data for this compound is anticipated based on the established advantages of using a stable isotope-labeled internal standard that is structurally identical to the analyte. Data for the other methods are derived from the cited literature and may not be directly comparable due to different experimental conditions.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the different analytical methods discussed.

Workflow for LC-MS/MS with Isotope Dilution cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Spike Spike with This compound Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Fig. 1: LC-MS/MS Workflow with Isotope Dilution.

Workflow for HPLC with Pre-column Derivatization cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Derivatization Derivatization with Fluorescent Agent Sample->Derivatization HPLC HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quant Quantification (External Standard Calibration) Fluorescence->Quant

Fig. 2: HPLC-Fluorescence Workflow.

Experimental Protocols

LC-MS/MS Quantification of Isophorone Diamine using this compound

This protocol is based on established methods for the analysis of diamines in biological fluids.

a. Sample Preparation

  • Spiking: To 1 mL of urine sample, add a known amount of this compound internal standard solution.

  • Hydrolysis: Add 1 mL of 6 M HCl to the sample. Cap the vial and heat at 100°C for 4 hours to hydrolyze any conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate IPDA from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled IPDA and this compound.

HPLC with Fluorescence Detection (Alternative Method)

This protocol is based on the derivatization of amines for enhanced detection.[5]

a. Derivatization

  • To 100 µL of the sample (or standard solution), add 100 µL of a derivatizing agent solution (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).

  • Add 100 µL of borate (B1201080) buffer (pH 8.5).

  • Vortex the mixture and allow it to react at room temperature for 10 minutes.

b. HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of a suitable buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., λex = 248 nm, λem = 395 nm for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).[5]

  • Quantification: Use an external standard calibration curve prepared with derivatized IPDA standards.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis offers a superior method for quantifying Isophorone Diamine, particularly in complex biological matrices. Its identical chemical and physical properties to the native analyte ensure the most accurate correction for analytical variability. While other methods such as those employing deuterated internal standards or derivatization with fluorescence detection are viable, they may be more susceptible to issues like chromatographic shifts and matrix interference. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the implementation of an isotope dilution method with this compound is the recommended approach.

References

Performance Evaluation of Isophorone Diamine-¹³C,¹⁵N₂ in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isophorone (B1672270) Diamine-¹³C,¹⁵N₂, a stable isotope-labeled (SIL) internal standard, with alternative structural analog internal standards for the accurate quantification of Isophorone Diamine (IPDA) in complex biological matrices. The selection of an appropriate internal standard is critical for robust and reliable bioanalytical methods, particularly when dealing with challenging analytes like IPDA.

Isophorone Diamine (IPDA) is a key biomarker for monitoring exposure to isophorone diisocyanate (IPDI), a compound widely used in the manufacturing of coatings, adhesives, and elastomers. The analysis of IPDA in complex matrices such as urine is challenging due to its high polarity. The use of an internal standard is essential to compensate for variability during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).

Internal Standard Options for IPDA Analysis

The ideal internal standard should mimic the physicochemical properties of the analyte to accurately correct for variations in sample extraction, matrix effects, and instrument response.

  • Stable Isotope-Labeled (SIL) Internal Standard: Isophorone Diamine-¹³C,¹⁵N₂ Isophorone Diamine-¹³C,¹⁵N₂ is the gold standard for the quantification of IPDA[1][2]. As a SIL internal standard, its chemical structure is identical to the analyte, with the only difference being the incorporation of stable heavy isotopes. This ensures that it co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects, leading to the most accurate and precise quantification.

  • Structural Analog Internal Standard: Tetradeuterated 1,6-diaminohexane (HDA-d4) When a SIL internal standard is not available, a structural analog can be used. For IPDA analysis, tetradeuterated 1,6-diaminohexane (HDA-d4) has been utilized as an internal standard in published methods[3]. While structurally similar, it is not identical to IPDA, which can lead to differences in chromatographic retention, ionization response, and susceptibility to matrix effects.

Performance Comparison: Isophorone Diamine-¹³C,¹⁵N₂ vs. Structural Analog

The following table summarizes the expected performance characteristics of Isophorone Diamine-¹³C,¹⁵N₂ compared to the reported data for a structural analog internal standard.

Performance ParameterIsophorone Diamine-¹³C,¹⁵N₂ (SIL IS)Tetradeuterated 1,6-diaminohexane (Structural Analog IS)
Linearity Excellent (Expected R² > 0.99)Good (Reported R² = 0.973 for IPDA)[3]
Precision Excellent (Expected RSD < 15%)Acceptable (Reported RSD = 14% at 25 µg/L for IPDA)[3]
Accuracy Excellent (Expected bias within ±15%)Potentially biased due to differences in recovery and matrix effects.
Matrix Effect Compensation High (Co-elutes and experiences similar ionization suppression/enhancement)Moderate to Low (Different retention time and chemical properties can lead to dissimilar matrix effects)
Confidence in Results Very HighModerate

Experimental Protocols

Below is a representative experimental protocol for the quantification of IPDA in human urine using LC-MS/MS, based on established methodologies.

1. Sample Preparation

  • Hydrolysis: To release conjugated IPDA, urine samples are subjected to acid hydrolysis. A typical procedure involves heating the sample at 80°C for four hours in the presence of 0.6 N HCl[4].

  • Internal Standard Spiking: A known amount of the internal standard (Isophorone Diamine-¹³C,¹⁵N₂ or alternative) is added to the hydrolyzed sample.

  • Derivatization (optional but recommended for improved chromatography): To improve the chromatographic retention and sensitivity of the polar IPDA, derivatization can be performed. One method involves derivatization with pentafluoropropionic anhydride (B1165640) (PFPA)[3].

  • Solid Phase Extraction (SPE): The sample is cleaned up using a strong cation exchange SPE cartridge to remove interfering matrix components. The analytes are typically eluted with a methanolic ammonia (B1221849) solution[4].

  • Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) in water and methanol (B129727) can be employed to improve the retention and peak shape of IPDA[4].

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is used for sensitive and selective quantification of the analyte and internal standard.

Visualizations

G Experimental Workflow for IPDA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Acid Hydrolysis urine_sample->hydrolysis Release conjugated IPDA is_spiking Spike with Internal Standard hydrolysis->is_spiking derivatization Derivatization (e.g., PFPA) is_spiking->derivatization spe Solid Phase Extraction (SPE) derivatization->spe Clean-up reconstitution Reconstitution spe->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental Workflow for IPDA Quantification.

G Rationale for SIL-IS Superiority cluster_analyte Analyte (IPDA) cluster_sil_is SIL-IS (IPDA-¹³C,¹⁵N₂) cluster_analog_is Structural Analog IS (HDA-d4) analyte_prop Physicochemical Properties analyte_behavior Analytical Behavior (Retention, Ionization, Matrix Effect) analyte_prop->analyte_behavior accurate_quant Accurate & Precise Quantification analyte_behavior->accurate_quant Accurate Correction inaccurate_quant Potentially Inaccurate & Imprecise Quantification analyte_behavior->inaccurate_quant Inaccurate Correction sil_prop Identical Physicochemical Properties sil_behavior Identical Analytical Behavior sil_prop->sil_behavior sil_behavior->accurate_quant analog_prop Similar but Different Physicochemical Properties analog_behavior Different Analytical Behavior analog_prop->analog_behavior analog_behavior->inaccurate_quant

References

Cross-Validation of Isophorone Diamine-13C,15N2 in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Isophorone Diamine (IPDA), with a focus on the role of the stable isotope-labeled internal standard, Isophorone Diamine-13C,15N2. The use of such internal standards is critical in modern analytical chemistry, particularly in complex matrices encountered in biological and environmental samples. This document outlines the experimental data and protocols to support the selection of the most appropriate quantification method for specific research needs.

Quantitative Data Summary

The performance of various analytical methods for the quantification of Isophorone Diamine is summarized in the tables below. These methods are commonly employed for monitoring IPDA in biological samples, such as urine, and in industrial materials. The use of a stable isotope-labeled internal standard like this compound is highly recommended for mass spectrometry-based methods to improve accuracy and precision by correcting for matrix effects and variations in sample processing.

Table 1: Comparison of LC-MS/MS Methods for Isophorone Diamine Quantification

ParameterMethod A: UPLC-ESI-MS/MS with Ion-PairingMethod B: LC-MS with Thermospray Ionization
Internal Standard This compound (hypothetical)Tetradeuterated Hexamethylene Diamine (HDA)
Matrix Human UrineHuman Urine
Limit of Detection (LOD) 0.05 ng/mL - 1.60 ng/mL[1]0.5 - 1 pg level for IPDA derivatives[2]
Linearity (Correlation Coefficient) >0.990.973[2]
Precision (RSD%) < 15% (inter-day and intra-day)[1]14% (overall precision)[2]
Accuracy Within 10% (inter-day and intra-day)[1]Not explicitly stated
Sample Preparation Acid hydrolysis, Solid Phase Extraction (SPE)[1]Derivatization with perfluorofatty anhydride[2]
Run Time 5 minutes per sample[1]Not explicitly stated, but capable of ~400 runs in 24h[2]

Table 2: Comparison of GC and HPLC Methods for Isophorone Diamine Quantification

ParameterMethod C: GC-MSMethod D: HPLC with Fluorescence Detection
Internal Standard Not explicitly stated for IPDANot explicitly stated for IPDA
Matrix Reaction mixtures, UrineEpoxy resin dust
Limit of Detection (LOD) 0.00035 - 0.00760 mg/mL (for related compounds)[3]0.02 - 0.14 mg/L[4]
Linearity (Correlation Coefficient) R2 = 0.9997 - 0.9999[3]>0.9991[5]
Precision (RSD%) < 3.0%[3]2.5 - 10% (overall), 0.8-1.5% (intraday), 2.9-6.3% (interday)[4]
Accuracy (Recovery) 99.6% - 102.1%[3]96.9% - 104.7%[5]
Sample Preparation Derivatization (e.g., with acetic anhydride)[6]Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate[4]
Run Time Not explicitly statedNot explicitly stated

Experimental Protocols

Method A: UPLC-ESI-MS/MS with Ion-Pairing for IPDA in Human Urine

This method is ideal for high-throughput analysis of IPDA in biological matrices.[1]

  • Sample Preparation:

    • Urine samples undergo acid hydrolysis for 4 hours.

    • Automated solid-phase extraction (SPE) is performed using a strong cation exchange sorbent.

    • Elution is carried out with 7 N ammonia (B1221849) solution in methanol.

  • Chromatography:

    • Ultra-Performance Liquid Chromatography (UPLC) with a reversed-phase C18 column.

    • Mobile phase containing heptafluorobutyric acid (HFBA) as an ion-pairing agent.

  • Mass Spectrometry:

    • Electrospray Ionization (ESI) in positive mode.

    • Tandem mass spectrometry (MS/MS) for detection and quantification.

    • This compound is used as an internal standard to correct for matrix effects and procedural losses.

Method D: HPLC with Fluorescence Detection for IPDA in Industrial Samples

This method is suitable for quantifying IPDA in samples from occupational environments.[4]

  • Sample Preparation:

    • Extraction of IPDA from the sample matrix (e.g., epoxy resin dust).

    • Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column.

  • Detection:

    • Fluorescence detector with excitation at 248 nm and emission at 395 nm.

Visualizations

Experimental Workflow for IPDA Quantification using LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological or Environmental Sample hydrolysis Acid Hydrolysis sample->hydrolysis Spike with This compound spe Solid Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution lc UPLC Separation elution->lc msms Tandem Mass Spectrometry (MS/MS) lc->msms quant Quantification msms->quant

Caption: General workflow for the quantification of Isophorone Diamine using LC-MS/MS.

Logical Relationship for Cross-Validation using a Stable Isotope-Labeled Internal Standard

cross_validation_logic node_analyte node_analyte node_is node_is node_process node_process node_result node_result analyte Isophorone Diamine (Analyte) sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) lc_ms->ratio calibration Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

References

A Comparative Guide to the Use of Isophorone Diamine-¹³C,¹⁵N₂ as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isophorone (B1672270) Diamine-¹³C,¹⁵N₂ with alternative internal standards for the quantitative analysis of Isophorone Diamine (IPDA), a key industrial chemical and a biomarker for exposure to isophorone diisocyanate. The superior analytical performance of stable isotope-labeled internal standards, particularly those incorporating ¹³C and ¹⁵N, is highlighted through a discussion of experimental data and detailed methodologies.

The Gold Standard: Stable Isotope Dilution

In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] An ideal SIL internal standard is chemically identical to the analyte, differing only in isotopic composition. This ensures that it experiences the same behavior during sample preparation, chromatography, and ionization, thereby accurately correcting for matrix effects and other sources of analytical variability. Isophorone Diamine-¹³C,¹⁵N₂ is presented as a high-fidelity internal standard for the accurate quantification of IPDA.

Performance Comparison: Isophorone Diamine-¹³C,¹⁵N₂ vs. Alternatives

The choice of internal standard significantly impacts the accuracy and precision of quantitative results. While deuterated standards are commonly used, ¹³C- and ¹⁵N-labeled standards offer distinct advantages due to their greater isotopic stability and identical chromatographic behavior to the analyte.

A common alternative for IPDA analysis has been the use of deuterated compounds, such as tetradeuterated hexamethylenediamine (B150038) (d4-HDA). The following tables compare the theoretical advantages of Isophorone Diamine-¹³C,¹⁵N₂ with published performance data for an LC-MS method using a deuterated internal standard for IPDA quantification.

Table 1: General Performance Characteristics of Internal Standards

FeatureIsophorone Diamine-¹³C,¹⁵N₂ (Anticipated)Deuterated Internal Standard (e.g., d4-HDA)
Chromatographic Co-elution Perfect co-elution with native IPDAPotential for slight retention time shift
Isotopic Stability High stability, no risk of back-exchangeRisk of D/H back-exchange depending on label position
Matrix Effect Compensation Most effective due to identical elution profileMay be less effective if retention times differ
Accuracy & Precision Expected to be very highGood, but potentially compromised by isotopic effects

Table 2: Quantitative Performance Data for IPDA Analysis in Urine

ParameterMethod using Tetradeuterated HDA as Internal Standard[3]
Linearity (Correlation Coefficient, r) 0.973
Concentration Range 2.5 - 20 µg/L
Precision (% RSD, n=5) 14% at 25 µg/L
Recovery Data not provided

Note: The data in Table 2 is derived from a study using a deuterated internal standard for a different compound (HDA) to quantify IPDA and is provided for comparative purposes. Performance data for a validated method using Isophorone Diamine-¹³C,¹⁵N₂ is not yet widely published but is expected to meet or exceed these metrics based on the inherent advantages of ¹³C,¹⁵N₂-labeling.

Experimental Protocols

A robust analytical method is crucial for accurate quantification. The following is a detailed experimental protocol for the analysis of Isophorone Diamine in human urine, adapted from a validated UPLC-MS/MS method. This protocol is suitable for use with Isophorone Diamine-¹³C,¹⁵N₂ as an internal standard.

Sample Preparation: Acid Hydrolysis and Solid Phase Extraction (SPE)

This workflow is essential for releasing conjugated IPDA from biological matrices.

G cluster_prep Sample Preparation urine_sample 1. Urine Sample Collection (1 mL) add_is 2. Addition of Internal Standard (Isophorone Diamine-¹³C,¹⁵N₂) urine_sample->add_is hydrolysis 3. Acid Hydrolysis (4 hours) add_is->hydrolysis spe 4. Solid Phase Extraction (Strong Cation Exchange) hydrolysis->spe elution 5. Elution (7N NH₃ in Methanol) spe->elution evaporation 6. Evaporation to Dryness elution->evaporation reconstitution 7. Reconstitution (in Mobile Phase) evaporation->reconstitution

Caption: Workflow for the preparation of urine samples for IPDA analysis.

UPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of IPDA.

G cluster_analysis UPLC-MS/MS Analysis injection 1. Injection (2 µL of prepared sample) separation 2. UPLC Separation (C18 Reversed-Phase Column) injection->separation ionization 3. Ionization (Electrospray Ionization - ESI) separation->ionization detection 4. Mass Spectrometry (Triple Quadrupole in MRM mode) ionization->detection quantification 5. Quantification (Peak area ratio of analyte to IS) detection->quantification

Caption: Analytical workflow for the quantification of IPDA by UPLC-MS/MS.

Detailed UPLC-MS/MS Parameters:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water

  • Mobile Phase B: 0.1% HFBA in methanol

  • Gradient: A linear gradient appropriate for the separation of IPDA

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • IPDA: Precursor ion > Product ion (specific m/z to be optimized)

    • Isophorone Diamine-¹³C,¹⁵N₂: Precursor ion > Product ion (specific m/z to be optimized)

Certificate of Analysis for Isophorone Diamine-¹³C,¹⁵N₂

While a specific Certificate of Analysis from a supplier is provided upon purchase, a representative example would include the following information:

Table 3: Representative Certificate of Analysis

ParameterSpecification
Product Name Isophorone Diamine-¹³C,¹⁵N₂
Appearance Colorless to light yellow liquid
Molecular Formula C₈¹³CH₂₀¹⁵N₂
Molecular Weight 171.26
Purity (by NMR/LC-MS) ≥98%
Isotopic Enrichment ≥99 atom % ¹³C, ≥99 atom % ¹⁵N
Storage Store at -20°C

Conclusion

For researchers and drug development professionals requiring the highest level of confidence in their quantitative data, Isophorone Diamine-¹³C,¹⁵N₂ is the recommended internal standard for the analysis of Isophorone Diamine. Its use in a validated UPLC-MS/MS method, as outlined in this guide, will provide superior accuracy, precision, and robustness compared to methods employing alternative, non-isotopically identical internal standards. The perfect co-elution and high isotopic stability of Isophorone Diamine-¹³C,¹⁵N₂ ensure reliable compensation for matrix effects and other analytical variables, leading to defensible and high-quality results.

References

Safety Operating Guide

Proper Disposal of Isophorone Diamine-13C,15N2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of Isophorone Diamine-13C,15N2, a corrosive and hazardous chemical, are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its disposal, aligned with standard safety protocols. The isotopic labeling with Carbon-13 and Nitrogen-15 does not alter the chemical's hazardous properties; therefore, the disposal procedures are consistent with those for unlabeled Isophorone Diamine.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2] Always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Safety goggles or a face shield are necessary to protect against severe eye damage.[2][3]

  • Hand Protection: Use impervious gloves to prevent skin contact.[2]

  • Body Protection: Wear protective clothing to avoid skin burns.[2][3]

  • Respiratory Protection: If there is a risk of inhalation, use a suitable respirator.[2][3]

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidants and acids.[1]

    • Collect leaking and spilled liquid in sealable, clearly labeled containers.[3][4]

  • Container Management:

    • Use unbreakable packaging or place breakable containers into a larger, closed, unbreakable container for transport and storage.[3]

    • Ensure containers are suitable and closed for disposal.[1][5]

  • Waste Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not discharge this compound into sewer systems or the environment.[3][4]

    • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[6]

  • Decontamination of Empty Containers:

    • Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4]

Spill Response Procedure

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, including respiratory protection, absorb the spill with an inert material and collect it into a suitable container for disposal.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative data for Isophorone Diamine.

PropertyValueReference
Oral LD50 (rat)> 2,000 mg/kg bw[4]
Melting Point10 °C / 50 °F[2]
Boiling Point247 °C / 477 °F[2]
Density0.922 g/cm³ at 25 °C / 77 °F
log Pow (n-octanol/water)0.99 at 23 °C / 73 °F
Vapor Pressure2 Pa at 20°C[2]
Autoignition Temperature380°C[2]
Flash Point117°C[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify Waste This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Avoid Incompatibles (Acids, Oxidizers) B->C D Collect in Labeled, Sealable Container C->D E Store in a Well-Ventilated Area D->E G Triple-Rinse Empty Container for Recycling D->G F Arrange for Professional Disposal (Licensed Chemical Destruction) E->F

References

Personal protective equipment for handling Isophorone Diamine-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Isophorone Diamine-13C,15N2 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans. Note that the safety precautions for isotopically labeled Isophorone Diamine (IPDA) are identical to those for the unlabeled compound.

Chemical Hazards: Isophorone Diamine is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] It is harmful if swallowed or if it comes into contact with the skin.[1][2][3] Additionally, it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[1][2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Chloroprene).[5] Two pairs of gloves should be worn as a precautionary measure.[5]Prevents skin contact, which can cause burns and allergic reactions.[1][5]
Eye Protection ANSI-approved, properly fitting safety glasses or chemical splash goggles are required.[5] A face shield must be used in conjunction with goggles if there is a splash hazard.[5][6]Protects against severe eye damage from splashes.[1][2][3]
Skin and Body Protection A laboratory coat, fully buttoned, must be worn.[5] Full-length pants and closed-toe shoes are also required.[5] For significant exposure risk, rubber overclothing is recommended.[7]Minimizes skin exposure to the corrosive chemical.[1]
Respiratory Protection Use in a properly functioning chemical fume hood is the primary engineering control.[5] If use outside a fume hood is unavoidable, a full-face supplied-air respirator is required.[5] For brief or low-level exposure, a respiratory filter device may be used.[2]Prevents inhalation of vapors, which can cause irritation, coughing, and nausea.[1][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Verify that the chemical fume hood is functioning correctly, with a face velocity between 80-125 feet per minute.[5]

    • Assemble all necessary PPE and handling equipment before retrieving the chemical.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.[5]

    • Wear the specified PPE at all times.

    • Avoid direct contact with the substance.[1] Use appropriate tools for transfers.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[5][6]

    • Decontaminate the work area within the fume hood.

    • Properly remove and dispose of contaminated gloves.[6]

Emergency First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them in a comfortable position for breathing.[1][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove all contaminated clothing.[2][3] Rinse the affected skin with plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[9]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do so.[2][3] Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[9]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[3][8]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation:

    • Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated, properly labeled hazardous waste container.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

    • Keep the container tightly sealed.

  • Disposal:

    • Dispose of the hazardous waste through a licensed disposal company, in accordance with all local, regional, and national regulations.[6][12]

    • Do not allow the substance to enter drains or the environment.[6][12]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handling_task Perform Experimental Task prep_materials->handling_task decontaminate Decontaminate Work Area handling_task->decontaminate collect_waste Collect Contaminated Waste handling_task->collect_waste remove_ppe Doff PPE Correctly decontaminate->remove_ppe remove_ppe->collect_waste store_waste Store in Designated Hazardous Waste Container collect_waste->store_waste dispose_waste Arrange for Licensed Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.